Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUEISLIRKQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678351 | |
| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-67-6 | |
| Record name | tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The document details two core synthesis strategies: a Wittig reaction-based approach and a Grignard reaction-based approach. Each pathway is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a piperidine ring substituted with a cyclopropylmethyl group and protected with a tert-butyloxycarbonyl (Boc) group, is prevalent in the development of novel therapeutics. The Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the cyclopropylmethyl moiety can impart desirable pharmacological properties. This guide offers a detailed examination of viable and documented synthetic routes to this important compound.
Synthesis Pathway 1: Wittig Reaction and Subsequent Reduction
This pathway commences with the readily available tert-butyl 4-formylpiperidine-1-carboxylate and involves a two-step sequence: a Wittig reaction to introduce the cyclopropylidene moiety, followed by reduction of the resulting exocyclic double bond.
Diagram of the Wittig-Based Synthesis Pathway
Caption: Wittig-based synthesis of the target compound.
Experimental Protocols
Step 1a: Synthesis of Cyclopropylmethyltriphenylphosphonium bromide
-
Reaction Setup: A dry round-bottom flask is charged with triphenylphosphine (1.1 equivalents) and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cyclopropylmethyl bromide (1.0 equivalent) is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 12-24 hours, during which the phosphonium salt precipitates.
-
Work-up and Purification: After cooling to room temperature, the solid is collected by filtration, washed with cold toluene, and dried under vacuum to yield cyclopropylmethyltriphenylphosphonium bromide as a white solid.
Step 1b: Wittig Reaction
-
Ylide Generation: To a suspension of cyclopropylmethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The resulting deep red or orange solution of the ylide is stirred at this temperature for 1 hour.
-
Aldehyde Addition: A solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate.
Step 1c: Reduction of the Alkene
-
Reaction Setup: The intermediate alkene, tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate (1.0 equivalent), is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Quantitative Data
| Step | Reactants | Products | Yield (%) | Purity (%) |
| 1a: Phosphonium Salt Formation | Cyclopropylmethyl bromide, Triphenylphosphine | Cyclopropylmethyltriphenylphosphonium bromide | >90 | >98 |
| 1b: Wittig Reaction | tert-Butyl 4-formylpiperidine-1-carboxylate, Cyclopropylmethyltriphenylphosphonium bromide, n-BuLi | tert-Butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate | 70-85 | >95 |
| 1c: Alkene Reduction | tert-Butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate, H₂, Pd/C | This compound | >95 | >98 |
Synthesis Pathway 2: Grignard Reaction and Subsequent Deoxygenation
This alternative pathway also utilizes tert-butyl 4-formylpiperidine-1-carboxylate as the starting material. The key steps involve a Grignard reaction to form an intermediate alcohol, followed by a deoxygenation reaction, such as the Barton-McCombie deoxygenation.
Diagram of the Grignard-Based Synthesis Pathway
Caption: Grignard-based synthesis of the target compound.
Experimental Protocols
Step 2a: Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of cyclopropylmethyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to initiate the reaction. The mixture is then stirred until the magnesium is consumed.
-
Aldehyde Addition: The solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol, tert-butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate, is purified by column chromatography.
Step 2b: Barton-McCombie Deoxygenation
-
Thiocarbonyl Derivative Formation: The intermediate alcohol (1.0 equivalent) is dissolved in anhydrous THF. Sodium hydride (1.2 equivalents) is added portion-wise at 0 °C, followed by the addition of carbon disulfide (1.5 equivalents). After stirring for 30 minutes, methyl iodide (1.5 equivalents) is added, and the reaction is stirred at room temperature for 2 hours.
-
Radical Deoxygenation: The crude thiocarbonyl derivative is dissolved in toluene. Tributyltin hydride (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.
-
Reaction Conditions: The mixture is heated to reflux (around 110 °C) for 2-4 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to remove tin byproducts and isolate the final product, this compound.
Quantitative Data
| Step | Reactants | Products | Yield (%) | Purity (%) |
| 2a: Grignard Reaction | tert-Butyl 4-formylpiperidine-1-carboxylate, Cyclopropylmethylmagnesium bromide | tert-Butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate | 80-90 | >95 |
| 2b: Barton-McCombie Deoxygenation | tert-Butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate, NaH, CS₂, MeI, Bu₃SnH, AIBN | This compound | 70-85 | >98 |
Conclusion
Both the Wittig-based and Grignard-based synthetic pathways provide effective means to produce this compound. The choice of pathway may depend on the availability of specific reagents, desired scale of the reaction, and the specific capabilities of the laboratory. The Wittig reaction route involves the handling of phosphonium salts and strong bases, while the Grignard route requires anhydrous conditions and the use of tin reagents, which necessitates careful purification. Both routes, however, offer high yields and produce the target compound in high purity, making it readily available for further use in drug discovery and development programs.
In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical identity, calculated and predicted physicochemical parameters, and general experimental protocols for their determination. Additionally, a representative experimental workflow for its synthesis and purification is provided.
Chemical Identity and Structure
This compound is a piperidine derivative featuring a cyclopropylmethyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses.
Molecular Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₂ | Calculated |
| Molecular Weight | 239.36 g/mol | Calculated |
| Predicted pKa | 9.5 (most basic) | Computational Prediction |
| Predicted logP | 3.2 | Computational Prediction |
| Predicted Aqueous Solubility | Low | Based on high logP |
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of piperidine derivatives like this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and biological activity. A common method for pKa determination is through potentiometric titration.[1][2]
Protocol: Potentiometric Titration [1]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[2][3] For a basic compound, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.[4]
Protocol: Shake-Flask Method [4]
-
Solvent Preparation: Prepare a solution of 1-octanol saturated with water and a solution of water saturated with 1-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the water-saturated octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the octanol-saturated water in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Concentration Measurement: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.[4][5]
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is also a gold standard for determining thermodynamic solubility.[6]
Protocol: Shake-Flask Method for Thermodynamic Solubility [6]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge or filter the suspension to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of a substituted piperidine derivative like this compound, based on common organic synthesis techniques.
Caption: General workflow for the synthesis and purification of a piperidine derivative.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar piperidine derivatives should be followed. These compounds are typically for research use only and should be handled by trained professionals in a well-ventilated laboratory.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide serves as a foundational resource for researchers working with this compound. For critical applications, it is recommended to perform experimental determination of the physicochemical properties.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of CAS Number 125093-44-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the compound identified by CAS number 125093-44-5, which is chemically known as 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione . This document summarizes its physicochemical properties, details the experimental protocols for its synthesis and biological evaluation, and visualizes key experimental workflows.
Chemical and Physical Properties
The compound with CAS number 125093-44-5 is a novel synthetic molecule belonging to the class of 5-pyrazoline substituted 4-thiazolidinones. A summary of its key quantitative data is presented in the table below.
| Property | Value |
| IUPAC Name | 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione |
| CAS Number | 125093-44-5 |
| Molecular Formula | C28H19ClN4O2S |
| Molecular Weight | 527.00 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not explicitly reported in publicly available documents. |
| Solubility | Soluble in DMSO. |
Biological Activity
This compound has demonstrated significant biological activity in preclinical studies, particularly in the areas of oncology and infectious diseases.[1]
Anticancer Activity
The compound was evaluated for its in vitro anticancer activity by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against a panel of approximately 60 human tumor cell lines.[1] It exhibited a notable sensitivity profile, particularly towards leukemia cell lines.[1]
| Cancer Type | Cell Line | GI₅₀ (μM) |
| Leukemia | RPMI-8226 | 2.12 - 4.58 |
| Leukemia | CCRF-CEM | 1.64 - 3.20 |
Note: The provided GI₅₀ ranges are for the most active derivatives (4d and 4f) in the study, one of which corresponds to CAS 125093-44-5.[1]
Antitrypanosomal Activity
The compound has shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1]
| Organism | Activity |
| Trypanosoma brucei | Promising antitrypanosomal influence[1] |
Experimental Protocols
Synthesis of 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione
The synthesis of this compound involves a multi-step process, which is a key aspect of the research by Havrylyuk et al. (2013). The general synthetic scheme is depicted in the workflow diagram below.
General Protocol:
-
Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone.
-
Pyrazoline Synthesis: The synthesized chalcone is then reacted with hydrazine hydrate in a protic solvent like acetic acid to form the pyrazoline ring.
-
Thiazolidinedione Moiety Introduction: The final step involves the reaction of the pyrazoline derivative with a thiazolidinedione precursor.
For the specific synthesis of 5-(5-(4-chlorophenyl)-3-(naphthalen-2-yl)-4,5-dihydropyrazol-1-yl)-2,4-thiazolidinedione, the starting materials would be 1-(naphthalen-2-yl)ethan-1-one and 4-chlorobenzaldehyde to form the chalcone, which is then cyclized with hydrazine and subsequently reacted with a suitable 5-substituted-2,4-thiazolidinedione.
In Vitro Anticancer Screening (NCI-60 Protocol)
The anticancer activity was assessed using the NCI-60 human tumor cell line screen. This protocol involves the following key steps:
-
Cell Culture: The panel of 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[2]
-
Drug Addition: The test compound is dissolved in DMSO and added to the plates at five 10-fold dilutions, with a starting concentration of 10⁻⁴ M.[3]
-
Incubation: The plates are incubated for an additional 48 hours.[4]
-
Staining and Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).[2] The absorbance is read on an automated plate reader.
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.[4]
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
The antitrypanosomal activity was evaluated against Trypanosoma brucei. A common method for this is the Alamar Blue (resazurin) assay.
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.[1][5]
-
Assay Setup: The test compound, dissolved in DMSO, is serially diluted and added to a 96-well plate. A suspension of trypanosomes is then added to each well.[1][6]
-
Incubation: The plates are incubated for 48 hours.[1]
-
Viability Assessment: Alamar Blue (resazurin) solution is added to each well, and the plates are incubated for a further 2-24 hours.[1][5][6] Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC₅₀ (concentration causing 50% inhibition of parasite growth) is determined from the fluorescence readings.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation.
Hypothetical Signaling Pathway
While the primary research article does not elucidate the specific signaling pathway, many 4-thiazolidinedione derivatives are known to exert their anticancer effects through the induction of apoptosis. A hypothetical pathway is visualized below.
Caption: A hypothetical signaling pathway for apoptosis induction.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties and a potential synthetic route for the novel compound, tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. Due to the absence of explicit published data for this specific molecule, this document outlines a plausible and scientifically supported synthesis protocol. Furthermore, predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented in a structured format. These predictions are based on the analysis of structurally similar compounds and established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related piperidine derivatives.
Introduction
This compound is a piperidine derivative incorporating a cyclopropylmethyl substituent. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and natural products. The inclusion of a cyclopropylmethyl group can impart unique conformational constraints and metabolic stability, making this compound a valuable building block for the development of novel therapeutic agents. This guide details a proposed synthetic pathway and the expected analytical data to facilitate its preparation and characterization in a laboratory setting.
Proposed Synthesis Protocol
A viable synthetic route to obtain this compound involves a two-step process starting from the commercially available tert-butyl 4-formylpiperidine-1-carboxylate. The proposed pathway consists of a Wittig reaction to introduce the cyclopropylmethylidene moiety, followed by a catalytic hydrogenation to yield the final saturated product.
Experimental Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Wittig Reaction
To a solution of cyclopropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), n-butyllithium (n-BuLi) is added dropwise at 0°C. The resulting deep red solution of the ylide is stirred for 30 minutes. Subsequently, a solution of tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl 4-(cyclopropylidene)piperidine-1-carboxylate, is then purified by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation
The purified intermediate from Step 1 is dissolved in ethanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS. After the reaction, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by column chromatography.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | br s | 2H | -NCH₂ (axial) |
| ~2.65 | t, J ≈ 12 Hz | 2H | -NCH₂ (equatorial) |
| ~1.65 | d, J ≈ 12 Hz | 2H | Piperidine CH₂ (axial) |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.25 | d, J ≈ 7 Hz | 2H | -CH₂-cyclopropyl |
| ~1.10 - 1.00 | m | 3H | Piperidine CH₂ (equatorial), Piperidine CH |
| ~0.80 | m | 1H | Cyclopropyl CH |
| ~0.40 | m | 2H | Cyclopropyl CH₂ |
| ~0.00 | m | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.9 | C=O (carbamate) |
| ~79.2 | -C (CH₃)₃ |
| ~44.0 | -NCH₂ |
| ~41.5 | -CH₂ -cyclopropyl |
| ~36.5 | Piperidine CH |
| ~32.0 | Piperidine CH₂ |
| ~28.5 | -C(C H₃)₃ |
| ~10.5 | Cyclopropyl CH |
| ~5.0 | Cyclopropyl CH₂ |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Values |
| IR (Infrared) Spectroscopy | ν ≈ 2970, 2925, 2855 (C-H stretch), 1695 (C=O stretch, carbamate), 1420, 1240, 1160 cm⁻¹ |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₄H₂₅NO₂ [M+H]⁺: 240.1964; Found: ~240.2 |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectroscopic characteristics of this compound. The proposed synthetic route via a Wittig reaction followed by catalytic hydrogenation is a well-established and reliable method for accessing such saturated piperidine derivatives. The tabulated spectroscopic data, derived from the analysis of analogous structures, offers a valuable reference for the characterization of this novel compound. This information is intended to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and identify this and similar molecules for their research endeavors.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted chemical shifts and coupling constants. These predictions are derived from the analysis of structurally analogous compounds, offering a robust framework for spectral interpretation and structural verification.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of N-Boc piperidine, 4-substituted piperidines, and molecules containing a cyclopropylmethyl moiety.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H-2, H-6 (axial) | 2.60 - 2.80 | m | 2H | - |
| H-2, H-6 (equatorial) | 4.00 - 4.20 | m | 2H | - |
| H-3, H-5 (axial) | 1.05 - 1.25 | m | 2H | - |
| H-3, H-5 (equatorial) | 1.65 - 1.80 | m | 2H | - |
| H-4 | 1.45 - 1.60 | m | 1H | - |
| H-7 | 1.20 - 1.35 | d | 2H | ~7.0 |
| H-8 | 0.75 - 0.90 | m | 1H | - |
| H-9, H-10 | 0.40 - 0.55 | m | 2H | - |
| H-9', H-10' | 0.00 - 0.15 | m | 2H | - |
| -C(CH₃)₃ | 1.46 | s | 9H | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 154.8 |
| C-2, C-6 | 44.0 |
| C-3, C-5 | 31.5 |
| C-4 | 36.5 |
| C-7 | 40.0 |
| C-8 | 10.5 |
| C-9, C-10 | 4.5 |
| -C (CH₃)₃ | 79.5 |
| -C(C H₃)₃ | 28.5 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be used depending on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For very high-resolution spectra or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Visualization of Molecular Structure and NMR Environments
The following diagrams, generated using the DOT language, illustrate the molecular structure and the distinct proton and carbon environments within this compound.
Caption: Molecular structure of this compound.
Caption: Predicted proton environments and key couplings.
Caption: Predicted distinct carbon environments in the molecule.
Mass Spectrometry Analysis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, expected fragmentation patterns, and data interpretation to facilitate the accurate identification and characterization of this compound in research and quality control settings.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceutical agents, making the precise analytical characterization of its derivatives crucial during drug development.[1] Mass spectrometry, particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers a highly sensitive and selective method for the analysis of such compounds.[2][3] This guide focuses on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) for the structural elucidation of this specific molecule.
Experimental Protocols
A robust and sensitive analytical method for the quantification and identification of this compound typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Sample Preparation
A straightforward "dilute and shoot" approach is often sufficient for high-throughput analysis and to minimize variability.[4]
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to ensure the concentration falls within the calibration curve range.
-
Final Preparation: Prior to injection, centrifuge all samples and standards at 10,000 rpm for 5 minutes to remove any particulate matter.[4]
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the compound, and then re-equilibrate the column. This will require optimization for the specific instrument and compound.
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Injection Volume: 1 - 5 µL.[5]
-
Column Temperature: 30 - 40 °C.[5]
-
Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.[5]
MS/MS Method
-
Full Scan: Perform a full scan (e.g., m/z 100-500) to determine the precursor ion, which will be the protonated molecule [M+H]⁺.
-
Product Ion Scan: Select the precursor ion and perform a product ion scan to observe the fragmentation pattern.
-
Collision Energy Optimization: Optimize the collision energy to achieve a good distribution of fragment ions.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, set up an MRM method using the most intense and specific precursor-to-product ion transitions.[4]
Data Presentation: Expected Mass Spectrometry Data
The following table summarizes the expected major ions for this compound in positive ion ESI-MS.
| Ion Description | Proposed Structure | Theoretical m/z |
| [M+H]⁺ | Protonated Parent Molecule | 254.21 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene | 198.15 |
| [M-C₅H₈O₂+H]⁺ | Loss of Boc group | 154.16 |
| C₄H₉⁺ | tert-Butyl cation | 57.07 |
Fragmentation Pathway and Experimental Workflow
The fragmentation of N-Boc protected piperidine derivatives is often predictable. The primary fragmentation pathways involve the loss of the Boc group or components thereof.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
A generalized workflow for the analysis of this compound is presented below, from sample receipt to final data analysis.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Determining the Solubility of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. General Principles of Solubility
The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] Factors influencing solubility include the physicochemical properties of both the solute and the solvent, temperature, and pressure.[1]
II. Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following protocol provides a step-by-step guide for measuring the solubility of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in a range of organic solvents.
Materials and Equipment:
-
This compound (solid form)
-
A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[1] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.
-
III. Data Presentation
Quantitative solubility data should be organized in a clear and structured format to facilitate comparison and analysis. The following table provides a template for recording experimental results.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Ethanol | 25 | HPLC | |
| Methanol | 25 | HPLC | |
| Isopropanol | 25 | HPLC | |
| Acetone | 25 | HPLC | |
| Ethyl Acetate | 25 | HPLC | |
| Toluene | 25 | HPLC | |
| Dichloromethane | 25 | HPLC | |
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC |
IV. Visualization of Experimental Workflow
A diagrammatic representation of the experimental workflow can provide a clear and concise overview of the entire process. The following Graphviz diagram illustrates the logical steps involved in determining the solubility of a pharmaceutical intermediate.
V. Conclusion
The solubility of this compound in organic solvents is a fundamental property that influences its application in pharmaceutical synthesis and development. While specific data is not publicly available, the experimental protocol detailed in this guide provides a reliable methodology for its determination. By following a systematic approach to experimentation and data analysis, researchers can generate the necessary solubility profiles to support their drug development programs effectively.
References
The Cyclopropylmethyl Group: A Keystone for Stability in Synthetic Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropylmethyl moiety, a three-membered ring attached to a methylene group, is a fascinating and increasingly utilized functional group in organic synthesis and medicinal chemistry. Its unique electronic and steric properties impart remarkable stability to adjacent reactive intermediates, influencing reaction pathways and enhancing the metabolic robustness of drug candidates. This technical guide provides a comprehensive overview of the stability of cyclopropylmethyl intermediates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Exceptional Stability of the Cyclopropylmethyl Cation
The cyclopropylmethyl carbocation exhibits extraordinary stability, often surpassing that of the benzyl carbocation. This high degree of stabilization arises from the unique electronic structure of the cyclopropane ring. The carbon-carbon bonds within the three-membered ring possess significant p-character, often described as "bent bonds" or Walsh orbitals. This allows for effective delocalization of the positive charge from the adjacent methylene carbon into the cyclopropyl ring through a phenomenon known as "dancing resonance".[1][2][3][4][5] This delocalization relieves the inherent ring strain of the cyclopropane and distributes the positive charge over multiple carbon atoms.
The stability of carbocations can be quantitatively compared using gas-phase Hydrogen Ion Affinity (HIA) data, where a lower HIA indicates greater stability of the corresponding carbocation.
| Carbocation | Hydrogen Ion Affinity (kcal/mol) | Reference |
| Tropylium | 199-201 | [5] |
| Dicyclopropylmethyl | ~207 (estimated for 1,1-dicyclopropylethylium) | [5] |
| Cyclopropylmethyl | 241 | [5] |
Note: Data for dicyclopropylmethylium is an estimation based on a related structure.
This electronic stabilization has profound implications in reaction mechanisms, often favoring pathways that proceed through a cyclopropylmethyl cationic intermediate. A classic example is the solvolysis of cyclopropylmethyl tosylates, which proceeds readily via an SN1 mechanism due to the stability of the resulting carbocation.
Carbocation Rearrangement Pathways
The formation of a cyclopropylmethyl carbocation can be followed by rearrangement to other isomeric carbocations. Understanding these pathways is crucial for predicting product distributions in reactions involving these intermediates.
References
Conformational Analysis of 4-Substituted N-Boc-Piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The conformational preferences of substituents on the piperidine ring are critical determinants of molecular shape, and by extension, biological activity and pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom introduces additional conformational complexity due to the steric bulk and the electronic effects of the carbamate functionality. This guide provides an in-depth technical overview of the conformational analysis of 4-substituted N-Boc-piperidines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles and workflows.
The conformational landscape of 4-substituted N-Boc-piperidines is primarily dominated by the chair conformation of the six-membered ring, which minimizes angular and torsional strain. The 4-substituent can adopt either an axial or an equatorial position, and the equilibrium between these two conformers is a key aspect of the analysis. The bulky N-Boc group generally resides in the equatorial position to minimize steric interactions.
Data Presentation: Conformational Preferences
The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger positive A-value signifies a stronger preference for the equatorial position. For 4-substituted piperidines, the conformational free energies are often similar to those of the analogous cyclohexanes.[1][2]
| Substituent (at C-4) | A-Value (kcal/mol) | Predominant Conformer |
| -F | ~0.25 | Equatorial |
| -Cl | ~0.5 | Equatorial |
| -Br | ~0.5 | Equatorial |
| -OH | ~0.7 | Equatorial |
| -CH₃ | ~1.7 | Equatorial |
| -C₆H₅ | ~3.0 | Equatorial |
| -CO₂Et | Data not available | Equatorial (presumed) |
Note: The A-values presented are based on analogous cyclohexane and 4-substituted piperidine systems and serve as a strong guideline for N-Boc protected derivatives.[1][2] The bulky N-Boc group can influence these values, and experimental determination is recommended for precise quantification.
Core Concepts in Conformational Analysis
The conformational equilibrium of 4-substituted N-Boc-piperidines is governed by the interplay of several factors, including steric hindrance, electronic effects, and intramolecular interactions. The primary equilibrium is the ring inversion between the two chair conformations, which interconverts axial and equatorial substituents.
Chair-chair interconversion of a 4-substituted N-Boc-piperidine.
Experimental Protocols
A combination of experimental and computational techniques is employed to elucidate the conformational preferences of 4-substituted N-Boc-piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution. Key parameters include chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effects (NOEs).
Protocol for Conformational Analysis by ¹H NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 4-substituted N-Boc-piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[3]
-
For determining equilibrium constants, variable temperature (VT) NMR studies can be performed. Acquire spectra at a range of temperatures to observe changes in chemical shifts and coupling constants, and potentially identify the coalescence temperature.
-
-
Data Analysis:
-
Chemical Shift Analysis: The chemical shift of the proton at C-4 can be indicative of its axial or equatorial orientation. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to equatorial protons.
-
Coupling Constant (³JHH) Analysis: The magnitude of the vicinal coupling constants between the C-4 proton and the protons on the adjacent carbons (C-3 and C-5) is highly dependent on the dihedral angle.
-
A large coupling constant (typically 10-13 Hz) indicates a trans-diaxial relationship.
-
Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.
-
-
Integration: For slowly exchanging conformers at low temperatures, the ratio of the integrals of signals corresponding to the axial and equatorial conformers can be used to determine their relative populations and calculate the ΔG° value using the equation: ΔG° = -RTln(Keq), where Keq = [equatorial]/[axial].
-
Workflow for NMR-based conformational analysis.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state conformation of a molecule.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization:
-
Grow single crystals of the 4-substituted N-Boc-piperidine. This is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.[4]
-
Vapor Diffusion (Hanging or Sitting Drop): A solution of the compound is allowed to equilibrate with a reservoir containing a precipitant, leading to gradual crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Suitable solvents often include ethanol, methanol, acetonitrile, or mixtures thereof.[1]
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct or Patterson methods to generate an initial electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure. This will provide precise bond lengths, bond angles, and torsional angles, defining the solid-state conformation.[5]
-
Computational Modeling
Computational chemistry offers a powerful means to predict the relative stabilities of different conformers and to complement experimental data.
Protocol for DFT-Based Conformational Analysis:
-
Conformer Generation:
-
Generate initial 3D structures of both the axial and equatorial conformers of the 4-substituted N-Boc-piperidine using molecular modeling software (e.g., Avogadro, ChemDraw).
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization for each conformer to find the lowest energy structure.
-
Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger) are commonly used for accurate energy calculations.[6][7]
-
Include a polarizable continuum model (PCM) to account for solvent effects if comparing with solution-phase experimental data.[6]
-
-
Data Analysis:
-
Calculate the Gibbs free energy (ΔG) for each optimized conformer.
-
The difference in Gibbs free energy (ΔΔG) between the equatorial and axial conformers provides a theoretical A-value.
-
The relative populations of the conformers can be calculated using the Boltzmann distribution.
-
Workflow for computational conformational analysis.
Conclusion
The conformational analysis of 4-substituted N-Boc-piperidines is a critical aspect of modern drug discovery and development. A thorough understanding of the factors governing the axial-equatorial equilibrium allows for the rational design of molecules with desired three-dimensional structures, ultimately leading to improved biological activity and pharmacokinetic profiles. The integrated use of NMR spectroscopy, X-ray crystallography, and computational modeling, as outlined in this guide, provides a robust framework for the comprehensive characterization of these important molecular scaffolds.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the piperidine ring has emerged as a privileged structure, frequently incorporated into drugs targeting the central nervous system (CNS) and a variety of other therapeutic areas. This technical guide delves into the specific role and applications of a particularly valuable building block: tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate . This compound combines the conformational rigidity and favorable physicochemical properties of the piperidine core with the unique electronic and metabolic characteristics of the cyclopropylmethyl group, offering a powerful tool for the design of next-generation therapeutics.
The Medicinal Chemistry Rationale: A Synthesis of Favorable Properties
The strategic incorporation of the this compound moiety into drug candidates is underpinned by a confluence of desirable medicinal chemistry attributes. The piperidine scaffold itself provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[1][2] The N-Boc protecting group offers a convenient handle for synthetic elaboration, allowing for the late-stage introduction of various functionalities.
The cyclopropyl group, in particular, imparts several key advantages. Its rigid nature can help to lock in bioactive conformations, reducing the entropic penalty of receptor binding and potentially increasing potency.[3][4] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[5][6] This can translate to an improved pharmacokinetic profile, including a longer half-life and enhanced oral bioavailability. The cyclopropyl group can also modulate the lipophilicity and pKa of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Applications in Drug Discovery: A Versatile Building Block
The this compound core has found application as a key intermediate in the synthesis of a range of biologically active molecules. While specific quantitative data for the core itself is limited, its utility is demonstrated in the development of compounds targeting various receptors and enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H25NO2 | |
| Molecular Weight | 239.36 g/mol | |
| XLogP3 | 3.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Note: Physicochemical properties are calculated estimates.
While direct biological activity data for the title compound is not extensively published, its incorporation into more complex molecules highlights its value. For instance, piperidine derivatives are known to be inhibitors of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway.[8][9]
Experimental Protocols: Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves a Wittig reaction between N-Boc-4-piperidone and a cyclopropylmethylphosphonium ylide.
Protocol 1: Synthesis via Wittig Reaction
Step 1: Preparation of Cyclopropylmethyltriphenylphosphonium Bromide
A solution of triphenylphosphine (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere. Cyclopropylmethyl bromide (1.0 eq) is added, and the mixture is heated to reflux for 24 hours. Upon cooling, the solid product is collected by filtration, washed with cold toluene, and dried under vacuum to yield cyclopropylmethyltriphenylphosphonium bromide.[10]
Step 2: Wittig Reaction
To a suspension of cyclopropylmethyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a strong base such as n-butyllithium (1.2 eq) is added dropwise. The resulting deep red solution of the ylide is stirred at 0°C for 1 hour. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate.
Step 3: Reduction of the Exocyclic Double Bond
The product from Step 2 is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically palladium on carbon (10 mol%), is added. The flask is evacuated and filled with hydrogen gas (balloon pressure or in a hydrogenation apparatus). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Role in Modulating Signaling Pathways: A Focus on GPCRs
While direct signaling pathway diagrams for the title compound are not available, its structural components are frequently found in ligands for G protein-coupled receptors (GPCRs). The piperidine ring can serve as a scaffold to position pharmacophoric elements for interaction with the transmembrane helices of GPCRs. The cyclopropylmethyl group, often attached to the nitrogen of a pharmacophore, can influence receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).[11][12]
For example, in the context of opioid receptors, N-cyclopropylmethyl substitution is a well-established motif in a number of potent antagonists and mixed agonist-antagonists. This suggests that molecules incorporating the 4-(cyclopropylmethyl)piperidine scaffold could be valuable probes for exploring GPCR signaling.
Conceptual GPCR Allosteric Modulation
Caption: Conceptual diagram of GPCR allosteric modulation.
Conclusion and Future Directions
This compound represents a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid, metabolically stable cyclopropyl group and a synthetically tractable piperidine core provides a powerful platform for the design of novel drug candidates. While further research is needed to fully elucidate the specific structure-activity relationships and biological targets of compounds directly incorporating this moiety, its utility as a key intermediate is well-established. Future explorations into the synthesis of libraries based on this scaffold are likely to yield novel modulators of a variety of biological targets, particularly within the realm of CNS disorders and GPCR-mediated signaling. The continued application of this building block will undoubtedly contribute to the advancement of drug discovery and the development of new and improved therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 4-Cyclopropylmethylpiperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological targets of 4-cyclopropylmethylpiperidine derivatives, a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This document summarizes quantitative binding and functional data, details key experimental methodologies, and visualizes the associated signaling pathways.
Primary Biological Targets
Research has predominantly identified two major families of receptors as primary biological targets for 4-cyclopropylmethylpiperidine derivatives: Sigma (σ) Receptors and Opioid Receptors .
Sigma (σ) Receptors
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique membrane-bound proteins.[1] There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are structurally and functionally distinct.[1] The σ₁ receptor, in particular, is a ligand-regulated molecular chaperone at the endoplasmic reticulum (ER), involved in modulating intracellular calcium signaling and protein folding.[2][3] 4-Cyclopropylmethylpiperidine derivatives have been shown to exhibit high affinity for sigma receptors, with some compounds acting as antagonists.[4]
A notable example is DuP 734 (1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr) , a selective sigma receptor ligand that has been investigated for its potential as an antipsychotic agent without the motor side effects typical of neuroleptics.[5][6] Another well-studied ligand is 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) , a potent σ₁ receptor agonist that has demonstrated neuroprotective effects in models of ischemic stroke.[1][7][8][9][10]
Opioid Receptors
Opioid receptors are a class of G-protein coupled receptors (GPCRs) that are the primary targets for opioid analgesics. The main subtypes are mu (μ), delta (δ), and kappa (κ).[11] The 17-cyclopropylmethyl group is a classic substituent in the morphinan scaffold of many opioid receptor ligands, including the antagonist naltrexone.[12] A number of 17-cyclopropylmethyl-4,5α-epoxymorphinan derivatives have been synthesized and shown to have high affinity and varying efficacy at opioid receptors.[11][12][13][14][15] These compounds are being explored for their potential in pain management and for the treatment of opioid addiction and its side effects, such as opioid-induced constipation.[13][14][15]
Quantitative Data on Biological Interactions
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative 4-cyclopropylmethylpiperidine derivatives for their primary biological targets.
Table 1: Binding Affinities (Ki, nM) of 4-Cyclopropylmethylpiperidine Derivatives at Sigma Receptors
| Compound | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Selectivity (σ₂/σ₁) | Reference |
| Spipethiane | 0.5 | 416 | 832 | [16] |
| 7e | 1.1 | 2340 | 2127 | [16] |
| 8a | 0.9 | 1820 | 2022 | [16] |
| 8f | 1.3 | 2560 | 1969 | [16] |
| LS-127 | ~2-4 | >500 | >125-250 | [17] |
| LS-137 | ~2-4 | >500 | >125-250 | [17] |
| 12c | 0.7 | - | - | [18] |
| 4b (AD186) | 2.7 | 27 | 10 | [19] |
| 5b (AB21) | 13 | 102 | 7.8 | [19] |
| 8f (AB10) | 10 | 165 | 16.5 | [19] |
Note: The specific structures for compounds 7e, 8a, 8f, LS-127, LS-137, 12c, 4b, 5b, and 8f can be found in the cited references.
Table 2: Binding Affinities (Ki, nM) and Functional Data (EC50, nM; Emax, %) of 17-Cyclopropylmethyl-4,5α-epoxymorphinan Derivatives at Opioid Receptors
| Compound | μ-OR Ki (nM) | κ-OR Ki (nM) | δ-OR Ki (nM) | μ-OR EC50 (nM) | μ-OR Emax (%) | κ-OR EC50 (nM) | κ-OR Emax (%) | Reference |
| NFP (1) | 0.20 ± 0.04 | 0.25 ± 0.05 | 2.5 ± 0.5 | 2.2 ± 0.4 | 39 ± 2 | - | - | [13] |
| NYP (2) | 0.31 ± 0.06 | 0.39 ± 0.08 | 3.1 ± 0.6 | 3.5 ± 0.7 | 35 ± 3 | - | - | [13] |
| 1b | - | - | - | - | - | 0.34 | 98.76 | [11] |
| 1c (NCP) | - | - | - | - | - | 0.28 | 97.14 | [11] |
| Nalfurafine | 4.20 | 0.32 | - | - | - | - | - | [11] |
| CT-18 | 533 | 1.50 | - | - | - | - | - | [11] |
Note: NFP (1) and NYP (2) are derivatives of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan. 1b and 1c (NCP) are other epoxymorphinan derivatives. Emax values are relative to the full agonists DAMGO (for μ-OR) and U50,488H (for κ-OR).
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds for σ₁ and σ₂ receptors.[20][21][22][23]
Objective: To determine the inhibition constant (Ki) of a test compound for σ₁ and σ₂ receptors.
Materials:
-
Radioligands: [³H]-(+)-pentazocine (for σ₁), [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (for σ₁ and σ₂).
-
Membrane Preparations: Guinea pig brain or liver homogenates (high in σ₁), rat liver homogenates (for σ₂).
-
Buffers: Tris-HCl buffer (50 mM, pH 8.0).
-
Competitors: Haloperidol (for non-specific binding), (+)-pentazocine (to mask σ₁ sites in σ₂ assays).
-
Test compounds.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol for σ₁ Receptor Binding:
-
Prepare assay tubes containing Tris-HCl buffer, a single concentration of [³H]-(+)-pentazocine (near its Kd, e.g., 1.0 nM), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add the membrane preparation (e.g., 0.20 mg protein/tube).
-
Incubate at 37°C for 6 hours.[23]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol for σ₂ Receptor Binding:
-
Prepare assay tubes containing Tris-HCl buffer, [³H]-DTG (e.g., 3.0 nM), a concentration of (+)-pentazocine sufficient to saturate σ₁ sites (e.g., 500 nM), and varying concentrations of the test compound.[23]
-
For determining non-specific binding, add a high concentration of haloperidol or unlabeled DTG (e.g., 10 µM).
-
Add the membrane preparation (e.g., 0.20 mg protein/tube).
-
Incubate at 25°C for 1 hour.[23]
-
Follow steps 5-9 from the σ₁ receptor binding protocol.
Opioid Receptor [³⁵S]GTPγS Functional Assay
This assay measures the functional consequences of receptor activation by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[11][12][24][25][26][27][28]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at opioid receptors.
Materials:
-
Radioligand: [³⁵S]GTPγS.
-
Cell Membranes: CHO cells stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).
-
Assay Buffer: Tris buffer (50 mM, pH 7.4) containing MgCl₂ (3-4 mM), EGTA (0.2-0.3 mM), and NaCl (100 mM).[25][27]
-
Guanosine diphosphate (GDP) (e.g., 30 µM).
-
Test compounds.
-
Standard agonists (e.g., DAMGO for μ-OR, DPDPE for δ-OR, U69593 for κ-OR).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare assay tubes with assay buffer, GDP, and cell membranes (5-10 µg of protein).
-
For agonist testing, add varying concentrations of the test compound.
-
For antagonist testing, add a fixed concentration of a standard agonist and varying concentrations of the test compound.
-
Add [³⁵S]GTPγS (e.g., 0.05 nM).
-
Incubate at 30°C for 60 minutes.[27]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
For agonists, plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine EC50 and Emax values. Emax is expressed as a percentage of the maximal stimulation produced by a standard full agonist.
-
For antagonists, the inhibitory effect on agonist-stimulated binding is used to determine the antagonist's potency.
Signaling Pathways and Experimental Workflows
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor acts as a molecular chaperone at the mitochondria-associated ER membrane (MAM). Upon stimulation by a ligand, it can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments where it modulates the function of various proteins, including ion channels and kinases, thereby influencing calcium homeostasis and neuronal excitability.[2][3]
Caption: Sigma-1 receptor signaling pathway.
Opioid Receptor G-Protein Signaling
Opioid receptors are canonical GPCRs that couple to inhibitory G-proteins (Gi/o). Agonist binding triggers a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors, such as adenylyl cyclase and ion channels, ultimately leading to a decrease in neuronal excitability.[11][29][30][31][32][33]
Caption: Opioid receptor G-protein signaling pathway.
Experimental Workflow for Target Identification and Characterization
The process of identifying and characterizing the biological targets of novel 4-cyclopropylmethylpiperidine derivatives follows a logical progression from initial screening to in-depth functional analysis.
Caption: Experimental workflow for drug discovery.
Conclusion
4-Cyclopropylmethylpiperidine derivatives represent a versatile chemical scaffold with high affinity for key CNS targets, namely sigma and opioid receptors. The data and protocols presented in this guide underscore their potential for the development of novel therapeutics for a range of disorders, including psychosis, pain, and neurodegenerative diseases. Further exploration of the structure-activity relationships within this chemical class will be crucial for optimizing selectivity and functional activity to design next-generation medicines with improved efficacy and safety profiles.
References
- 1. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DuP 734 | Sigma受体拮抗剂 | MCE [medchemexpress.cn]
- 6. DuP 734 [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles. | Semantic Scholar [semanticscholar.org]
- 7. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]
- 13. Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4’-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Synthesis of 4-Alkyl-N-Boc-piperidines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-alkyl-N-Boc-piperidine scaffold is a crucial building block in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis is a key step in the development of new therapeutics. This technical guide provides a detailed literature review of the core synthetic methodologies for preparing these valuable intermediates. We will delve into the experimental protocols for key reactions, present quantitative data for comparative analysis, and visualize the synthetic pathways to provide a comprehensive resource for researchers in the field.
Catalytic Hydrogenation of 4-Alkylpyridines
One of the most direct routes to 4-alkylpiperidines is the catalytic hydrogenation of the corresponding 4-alkylpyridines. This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The resulting 4-alkylpiperidine is then protected with a tert-butoxycarbonyl (Boc) group.
Workflow for Catalytic Hydrogenation Route
Caption: Synthetic pathway via catalytic hydrogenation.
Experimental Protocols
Catalytic Hydrogenation of 4-Alkylpyridines:
A general procedure for the catalytic hydrogenation of substituted pyridines involves the use of a platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst, in glacial acetic acid.[1][2]
-
Procedure: A stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%) under hydrogen gas pressure (50-70 bar). The reaction is typically stirred at room temperature for 6-10 hours. After the reaction is complete, the mixture is quenched with sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate. The organic layer is then dried and concentrated to give the crude product, which can be further purified by column chromatography.[1]
Boc Protection of 4-Alkylpiperidines:
The protection of the resulting 4-alkylpiperidine is a standard procedure.
-
Procedure: To a solution of the 4-alkylpiperidine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM), a base, typically triethylamine (TEA, 1.1-1.5 eq.), is added. Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) is then added to the stirring solution. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions and the organic layer is dried and concentrated to yield the crude N-Boc protected product, which can be purified by flash column chromatography if necessary.[3] In some cases, the reaction can be carried out in a biphasic system of water and an organic solvent with a base like sodium bicarbonate.[4]
Quantitative Data
| 4-Alkylpyridine | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield of 4-Alkylpiperidine (%) | Reference |
| 4-Methylpyridine | PtO₂ | 50-70 | Room Temp. | 6-10 | Acetic Acid | High (specific yield not reported) | [1] |
| 4-Ethylpyridine | PtO₂ | 50-70 | Room Temp. | 6-10 | Acetic Acid | High (specific yield not reported) | [1] |
| 4-Propylpyridine | PtO₂ | 50-70 | Room Temp. | 6-10 | Acetic Acid | High (specific yield not reported) | [1] |
| 4-Alkylpiperidine | Boc₂O (eq.) | Base (eq.) | Solvent | Time (h) | Yield of 4-Alkyl-N-Boc-piperidine (%) | Reference |
| 4-Ethylpiperidine | 1.1-1.2 | TEA (1.1-1.5) | DCM | 1-4 | >90 (General Procedure) | [3] |
| 4-Propylpiperidine | 1.1-1.2 | TEA (1.1-1.5) | DCM | 1-4 | >90 (General Procedure) | [3] |
Grignard Reaction with N-Boc-4-piperidone
This versatile method involves the addition of an alkyl Grignard reagent to N-Boc-4-piperidone to form a tertiary alcohol. This intermediate can then be dehydrated to an alkene, followed by reduction to the desired 4-alkyl-N-Boc-piperidine.
Workflow for Grignard Reaction Route
Caption: Synthetic pathway via Grignard reaction.
Experimental Protocols
Grignard Addition to N-Boc-4-piperidone:
-
Procedure for 4-Methyl-4-hydroxy-N-Boc-piperidine: To a solution of N-Boc-4-piperidone (1.00 g, 5.02 mmol) in dry THF (25 mL) at -78°C, methylmagnesium chloride (2.17 mL, 6.52 mmol) is added. The reaction mixture is slowly warmed to 0°C with stirring for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.[5]
Dehydration of 4-Alkyl-4-hydroxy-N-Boc-piperidine:
Dehydration can be achieved using various reagents, such as thionyl chloride (SOCl₂) in pyridine or other dehydrating agents.
-
General Procedure using SOCl₂: To a solution of the 4-alkyl-4-hydroxy-N-Boc-piperidine in pyridine at 0°C, thionyl chloride is added dropwise. The reaction is stirred at 0°C and then at room temperature until completion as monitored by TLC. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude alkene.
Reduction of 4-Alkyl-N-Boc-1,2,3,6-tetrahydropyridine:
The resulting tetrahydropyridine can be reduced by catalytic hydrogenation.
-
General Procedure: The 4-alkyl-N-Boc-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the 4-alkyl-N-Boc-piperidine.
Quantitative Data
| Alkyl Grignard | N-Boc-4-piperidone (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of 4-Alkyl-4-hydroxy-N-Boc-piperidine (%) | Reference |
| CH₃MgCl | 1.0 | THF | -78 to 0 | 2 | >99 | [5] |
| CH₃MgBr | 1.0 | Ether | -10 to RT | 2 | 97 | [5] |
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-Alkyl-N-Boc-1,2,3,6-tetrahydropyridine (%) |
| SOCl₂ | Pyridine | 0 to RT | Varies | Typically high |
| Martin's Sulfurane | CCl₄ | Reflux | Varies | Typically high |
| Catalyst | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Yield of 4-Alkyl-N-Boc-piperidine (%) |
| 10% Pd/C | 1 atm | Ethanol | Room Temp. | Varies | >95 (General Procedure) |
Wittig Reaction and Subsequent Hydrogenation
The Wittig reaction provides a powerful tool for converting the ketone of N-Boc-4-piperidone into an exocyclic double bond, which can then be hydrogenated to introduce the alkyl group.
Workflow for Wittig Reaction Route
Caption: Synthetic pathway via Wittig reaction.
Experimental Protocols
Wittig Reaction of N-Boc-4-piperidone:
-
General Procedure: An alkyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF and deprotonated with a strong base such as n-butyllithium at 0°C to generate the ylide. A solution of N-Boc-4-piperidone in the same solvent is then added to the ylide solution. The reaction is typically stirred at room temperature until completion. Work-up involves quenching the reaction, extraction, and purification by column chromatography.
Catalytic Hydrogenation of 4-Alkylidene-N-Boc-piperidine:
-
General Procedure: The 4-alkylidene-N-Boc-piperidine is dissolved in a solvent such as ethanol or ethyl acetate, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is hydrogenated under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to give the 4-alkyl-N-Boc-piperidine.
Quantitative Data
| Alkyl Ylide | N-Boc-4-piperidone (eq.) | Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-Alkylidene-N-Boc-piperidine (%) |
| Ethyltriphenylphosphorane | 1.0 | n-BuLi | THF | 0 to RT | 4-12 | 60-80 (General Procedure) |
| Propyltriphenylphosphorane | 1.0 | n-BuLi | THF | 0 to RT | 4-12 | 60-80 (General Procedure) |
| Catalyst | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Yield of 4-Alkyl-N-Boc-piperidine (%) |
| 10% Pd/C | 1 atm | Ethanol | Room Temp. | Varies | >95 (General Procedure) |
Conclusion
This guide has outlined the primary synthetic routes for the preparation of 4-alkyl-N-Boc-piperidines, providing detailed experimental protocols and comparative quantitative data. The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific alkyl substituent to be introduced. The catalytic hydrogenation of 4-alkylpyridines offers a direct approach, while the Grignard and Wittig reactions on N-Boc-4-piperidone provide versatile multi-step sequences. By understanding the methodologies presented, researchers can select and optimize the most suitable pathway for their specific needs in the synthesis of these important pharmaceutical building blocks.
References
Methodological & Application
Synthesis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: A Comparative Analysis of Synthetic Strategies
An Application Note for Researchers in Organic Synthesis and Drug Development
This document provides detailed protocols and comparative data for the synthesis of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. Two primary synthetic routes commencing from 4-formylpiperidine derivatives are presented: a direct Reductive Amination pathway and a two-step sequence involving a Wittig Reaction followed by alkene reduction. These methods offer researchers flexibility based on available starting materials, desired purity, and process scalability.
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key aspect of drug design, enabling the modulation of physicochemical properties and target engagement. The cyclopropylmethyl moiety is a desirable substituent known to enhance metabolic stability and binding affinity in certain contexts. This application note details two reliable methods for the synthesis of this compound, a protected intermediate primed for further elaboration in drug discovery programs.
Synthetic Strategies
Two distinct and effective synthetic strategies for the preparation of the target compound are outlined below.
Route 1: Reductive Amination
This approach offers a highly efficient and direct conversion of a protected 4-formylpiperidine to the desired product. The reaction proceeds via the in-situ formation of an imine between tert-butyl 4-formylpiperidine-1-carboxylate and cyclopropylmethanamine, which is subsequently reduced by a mild and selective hydride source, sodium triacetoxyborohydride.
Route 2: Wittig Reaction and Subsequent Alkene Reduction
Data Presentation
The following table summarizes the typical quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiency.
| Step | Route | Reagents | Solvent(s) | Typical Yield (%) | Purity (%) |
| Synthesis of Intermediate | |||||
| Boc Protection of 4-formylpiperidine | Both | 4-Formylpiperidine, Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 85-95 | >95 |
| Main Reaction Sequence | |||||
| Reductive Amination | 1 | tert-Butyl 4-formylpiperidine-1-carboxylate, Cyclopropylmethanamine, Sodium triacetoxyborohydride | 1,2-Dichloroethane | 80-90 | >97 |
| Wittig Reaction | 2 | tert-Butyl 4-formylpiperidine-1-carboxylate, Cyclopropylmethyltriphenylphosphonium bromide, n-Butyllithium | THF | 70-85 | >95 |
| Alkene Reduction (Hydrogenation) | 2 | tert-Butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate, H₂, Pd/C | Methanol or Ethanol | >95 | >98 |
| Overall Yield (from protected aldehyde) | Route 1 | 80-90 | >97 | ||
| Overall Yield (from protected aldehyde) | Route 2 | 66-81 | >98 |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.08 (br s, 2H), 2.68 (t, J = 12.4 Hz, 2H), 1.68 (d, J = 12.8 Hz, 2H), 1.45 (s, 9H), 1.24 (d, J = 6.8 Hz, 2H), 1.08 – 0.98 (m, 3H), 0.85 – 0.75 (m, 1H), 0.42 (q, J = 4.8 Hz, 2H), 0.05 (q, J = 4.8 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.9, 79.2, 44.2, 41.3, 35.7, 30.9, 28.5, 10.8, 4.2.
-
Mass Spectrometry (ESI): m/z 254.2 [M+H]⁺.
Experimental Protocols
Starting Material: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate
-
To a solution of 4-formylpiperidine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-formylpiperidine-1-carboxylate as a colorless oil.
Protocol for Route 1: Reductive Amination
-
To a stirred solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add cyclopropylmethanamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.[1][2][3][4][5]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Protocol for Route 2: Wittig Reaction and Alkene Reduction
Step 2a: Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend cyclopropylmethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate.
Step 2b: Alkene Reduction (Catalytic Hydrogenation)
-
Dissolve the alkene from the previous step (1.0 eq) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
-
Add palladium on carbon (Pd/C, 10% w/w, 5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or ¹H NMR until the disappearance of the olefinic protons.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the desired product, this compound, which is often of high purity and may not require further purification.[5][6][7][8]
Mandatory Visualizations
Caption: Overall synthetic workflow for the preparation of the target compound.
Caption: Logical decision-making process for selecting a synthetic route.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Grignard Reaction of Cyclopropylmethyl Bromide with N-Boc-4-formylpiperidine
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate via the Grignard reaction of cyclopropylmethyl bromide with N-Boc-4-formylpiperidine. This reaction is a key transformation for introducing the cyclopropylmethyl carbinol moiety, a valuable structural motif in medicinal chemistry due to its unique conformational properties and metabolic stability. These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and visual diagrams to illustrate the workflow and reaction mechanism.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. The reaction between cyclopropylmethylmagnesium bromide and N-Boc-4-formylpiperidine yields a secondary alcohol, tert-butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate. The piperidine ring is a common scaffold in many pharmaceutical agents, and the addition of the cyclopropylmethyl group can significantly influence the pharmacological properties of the resulting molecule.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for this reaction. It prevents the basic Grignard reagent from deprotonating the secondary amine, which would quench the reagent and prevent the desired addition to the aldehyde. The Boc group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions if further functionalization of the piperidine nitrogen is required.
Reaction Scheme
The overall reaction is depicted below:
Step 1: Formation of the Grignard Reagent Cyclopropylmethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopropylmethylmagnesium bromide.
Step 2: Grignard Addition to the Aldehyde The freshly prepared Grignard reagent is added to a solution of N-Boc-4-formylpiperidine. The nucleophilic cyclopropylmethyl group attacks the electrophilic carbonyl carbon of the aldehyde.
Step 3: Aqueous Work-up The reaction is quenched with an aqueous solution to protonate the intermediate alkoxide, yielding the final secondary alcohol product.
Data Presentation
The following table summarizes the key reactants and the expected product of this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 | Grignard Precursor |
| Magnesium Turnings | Mg | 24.31 | Reagent |
| N-Boc-4-formylpiperidine | C₁₁H₁₉NO₃ | 213.27 | Substrate |
| tert-Butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate | C₁₅H₂₇NO₃ | 269.38 | Product |
Expected Yield and Physical Properties:
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical State | Colorless oil or white solid |
| Purity | >95% (after purification) |
Spectroscopic Data (Predicted):
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.10-3.90 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen, deshielded by the Boc group.
-
δ 3.60-3.50 (m, 1H): Methine proton of the carbinol (CH-OH).
-
δ 2.80-2.60 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen.
-
δ 1.80-1.60 (m, 2H): Axial protons on the piperidine ring.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group.
-
δ 1.30-1.10 (m, 3H): Methylene protons of the piperidine ring and the methine proton of the cyclopropyl group.
-
δ 0.60-0.50 (m, 2H): Methylene protons of the cyclopropyl group.
-
δ 0.30-0.20 (m, 2H): Methylene protons of the cyclopropyl group.
¹³C NMR (CDCl₃, 100 MHz):
-
δ 154.9: Carbonyl carbon of the Boc group.
-
δ 79.5: Quaternary carbon of the tert-butyl group.
-
δ 75.0: Methine carbon of the carbinol (CH-OH).
-
δ 44.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.
-
δ 41.0: Methine carbon of the piperidine ring.
-
δ 29.0: Methylene carbons of the piperidine ring.
-
δ 28.5: Methyl carbons of the tert-butyl group.
-
δ 15.0: Methylene carbon of the cyclopropylmethyl group.
-
δ 10.0: Methine carbon of the cyclopropyl group.
-
δ 4.0, 3.5: Methylene carbons of the cyclopropyl ring.
Experimental Protocol
Materials:
-
Cyclopropylmethyl bromide
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-4-formylpiperidine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
Part 1: Preparation of Cyclopropylmethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of cyclopropylmethyl bromide (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the gentle refluxing of the THF indicate the start of the reaction.
-
Formation of Grignard Reagent: Once initiated, add the remaining cyclopropylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be grayish and cloudy.
Part 2: Grignard Reaction with N-Boc-4-formylpiperidine
-
Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-formylpiperidine (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution of N-Boc-4-formylpiperidine to 0 °C using an ice bath. Slowly add the freshly prepared cyclopropylmethylmagnesium bromide solution via a cannula or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of tert-butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylate.
Application Notes and Protocols for Boc Deprotection of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a frequently employed reagent for the cleavage of the Boc protecting group due to its efficacy and volatility, which simplifies the isolation of the deprotected amine.[1][3]
This document provides detailed application notes and a comprehensive protocol for the deprotection of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate to yield 4-(cyclopropylmethyl)piperidine, a valuable building block in medicinal chemistry.
Reaction Mechanism
The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed process.[1][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide.[1][5] The newly formed amine is then protonated by the excess TFA in the reaction medium to yield the corresponding trifluoroacetate salt.[1][5]
Caption: Mechanism of TFA-mediated Boc deprotection.
Data Presentation
The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and duration. The following table summarizes various reported conditions for Boc deprotection reactions.
| TFA Concentration (v/v in DCM) | Temperature | Time | Yield (%) | Notes | Reference |
| 25% | Room Temperature | 2 hours | 60 | General procedure for Boc-amine. | [6] |
| 50% | 0 °C to Room Temperature | 1-2 hours | Not specified | Common for Boc-protected PEG linkers. | [3] |
| 50% | Room Temperature | 2 hours | Not specified | General procedure. | [6] |
| 55% | Room Temperature | 30 minutes | ~9% higher purity | Compared to 100% TFA in solid-phase peptide synthesis. | [7] |
| 100% (neat) | Room Temperature | 5 minutes | Not specified | Used in solid-phase peptide synthesis. | [7] |
| 1:1 TFA/DCM | Room Temperature | 18 hours | 87 | Specific example with a complex substrate. | [6] |
Experimental Protocols
This section details the protocol for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of TFA)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.
-
The reaction generates carbon dioxide gas; ensure the reaction vessel is not sealed.
-
Neutralization of TFA with sodium bicarbonate is an exothermic reaction and produces a significant amount of CO₂ gas, which can cause pressure buildup. Add the bicarbonate solution slowly and with caution.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 and 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exothermicity upon addition of the acid.
-
TFA Addition: While stirring, slowly add trifluoroacetic acid (TFA) to the cooled solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (v/v). For substrates that may be sensitive to strong acid, a lower concentration of TFA (e.g., 20-25% in DCM) can be used.[6]
-
Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1 to 4 hours.
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up: a. Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, toluene can be added to the residue and co-evaporated. b. Neutralization: Carefully dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Continue adding the bicarbonate solution in portions until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8). c. Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent to ensure complete recovery of the product. d. Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(cyclopropylmethyl)piperidine.
-
Purification (if necessary): The crude product can be purified by standard techniques such as distillation or column chromatography if required.
Caption: Experimental workflow for Boc deprotection.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Deprotected 4-(Cyclopropylmethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprotected 4-(cyclopropylmethyl)piperidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of a reactive secondary amine make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for various key coupling reactions involving this versatile intermediate. The protocols for Buchwald-Hartwig amination, amide coupling, and reductive amination are outlined, offering a guide for the synthesis of diverse derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is widely used to synthesize N-aryl and N-heteroaryl piperidines, which are common motifs in pharmaceuticals. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends on the nature of the aryl or heteroaryl halide.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
| 4 | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Deprotected 4-(cyclopropylmethyl)piperidine
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), deprotected 4-(cyclopropylmethyl)piperidine (1.2 equiv), palladium catalyst (1.5-2 mol%), and phosphine ligand (3-4 mol%).
-
Add the base (1.5-2.0 equiv) to the flask.
-
Add the anhydrous solvent (toluene or dioxane, to make a 0.1-0.2 M solution with respect to the aryl halide).
-
Seal the flask or vial and stir the mixture at the specified temperature (100-110 °C) for the indicated time (16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-(cyclopropylmethyl)piperidine.
Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of bioactive molecules. The coupling of deprotected 4-(cyclopropylmethyl)piperidine with a carboxylic acid can be achieved using various activating agents to facilitate the reaction.
Quantitative Data for Amide Coupling
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 25 | 2 | 92 |
| 2 | 4-Chlorobenzoic Acid | EDC/HOBt | Et₃N | DCM | 25 | 4 | 85 |
| 3 | Acetic Acid | T3P | Pyridine | THF | 25 | 1 | 95 |
| 4 | Isobutyric Acid | CDI | - | DCM | 25 | 6 | 88 |
Experimental Protocol: Amide Coupling using HATU
Materials:
-
Deprotected 4-(cyclopropylmethyl)piperidine
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add deprotected 4-(cyclopropylmethyl)piperidine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.
Quantitative Data for Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 90 |
| 2 | 4-Fluorobenzaldehyde | NaBH₃CN | Methanol | 25 | 16 | 85 |
| 3 | Cyclohexanone | Ti(OiPr)₄ / NaBH₄ | Ethanol | 25 | 24 | 78 |
| 4 | 2-Thiophenecarboxaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 14 | 88 |
Experimental Protocol: Reductive Amination
Materials:
-
Deprotected 4-(cyclopropylmethyl)piperidine
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and deprotected 4-(cyclopropylmethyl)piperidine (1.1 equiv) in the chosen solvent (DCM or DCE).
-
If necessary, add a catalytic amount of acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The coupling reactions of deprotected 4-(cyclopropylmethyl)piperidine described herein provide robust and versatile methods for the synthesis of a wide range of derivatives. The presented protocols for Buchwald-Hartwig amination, amide coupling, and reductive amination serve as a foundation for the exploration of novel chemical space in drug discovery and development. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity of the desired products.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a structure commonly found in pharmacologically active molecules. The N-tert-butoxycarbonyl (N-Boc) protecting group is frequently employed in organic synthesis to mask the reactivity of the piperidine nitrogen. Following synthesis, effective purification is critical to remove unreacted starting materials, by-products, and other impurities to ensure the compound's suitability for subsequent research and development stages. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such intermediates.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound.
Experimental Protocol
This protocol outlines a standard procedure for the purification of the target compound using a preparative RP-HPLC system.
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for sample dissolution and flushing)
-
Sample Vials
-
Syringe filters (0.45 µm, PTFE or other compatible material)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase is recommended for effective separation based on polarity.[1] (e.g., XBridge™ Prep C18, 5 µm, OBD™ 19x150mm or equivalent).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Note: The N-Boc group can be sensitive to highly acidic conditions. While 0.1% TFA is generally acceptable for the duration of an HPLC run, prolonged exposure or concentration at high temperatures should be avoided to prevent deprotection.[2] Lyophilization is the preferred method for solvent removal post-purification.[2]
-
-
Detection: UV detection at 210 nm is suitable as the carbamate group of the N-Boc moiety has some UV absorbance at lower wavelengths.[1]
3. Sample Preparation
-
Accurately weigh the crude sample of this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Purification Procedure
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as detailed in the chromatographic conditions table.
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main product peak.
-
After the purification run, flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities, followed by re-equilibration to initial conditions if another run is planned.
5. Post-Purification Processing
-
Combine the collected pure fractions.
-
To remove the mobile phase solvents, freeze-drying (lyophilization) is the recommended method to avoid potential degradation of the Boc-protected compound that can occur with heat-based evaporation.[2]
-
Analyze the purity of the final product using analytical HPLC.
Data Presentation
The following tables summarize the chromatographic conditions and expected results for the purification process.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 19 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 10% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 18 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
Table 2: Illustrative Purification Results
| Parameter | Value |
|---|---|
| Crude Purity (by analytical HPLC) | ~85% |
| Expected Retention Time | 10 - 14 minutes (highly dependent on the specific system and column) |
| Final Purity (by analytical HPLC) | >98% |
| Typical Recovery | 85-95% |
Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC purification of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Alkyl-N-Boc-piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 4-alkyl-N-Boc-piperidine derivatives, key intermediates in the development of various pharmaceutical compounds. Two primary synthetic routes commencing from N-Boc-4-piperidone are presented: the Grignard reaction for direct alkylation and the Wittig reaction followed by catalytic hydrogenation. These methods are amenable to large-scale production, offering reliable and efficient pathways to the target molecules.
Introduction
4-Alkyl-N-Boc-piperidine derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous drug candidates. The piperidine motif is prevalent in a wide range of biologically active molecules, and the ability to introduce diverse alkyl substituents at the 4-position is essential for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for subsequent synthetic transformations.
This guide details two robust and scalable methods for the synthesis of these important intermediates, providing comparative data and step-by-step protocols to facilitate their implementation in a research and development setting.
Overview of Synthetic Strategies
The two principal strategies for the large-scale synthesis of 4-alkyl-N-Boc-piperidines from N-Boc-4-piperidone are outlined below. The choice of method may depend on factors such as the availability of starting materials, desired scale, and the nature of the specific alkyl group to be introduced.
Caption: Overview of the two primary synthetic routes to 4-alkyl-N-Boc-piperidines.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the two primary synthetic routes, providing a basis for comparison in terms of yield, purity, and key process parameters.
Table 1: Route A - Grignard Reaction and Subsequent Reduction
| Step | Reactants | Scale | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Grignard Addition | N-Boc-4-piperidone, Alkyl magnesium halide | 100 g | THF | 0 to RT | 2-4 | 85-95 | >95 (crude) |
| 2. Dehydration | 4-Alkyl-4-hydroxy-N-Boc-piperidine, Acid catalyst | 100 g | Toluene | Reflux | 4-8 | 90-98 | >97 |
| 3. Reduction | 4-Alkylidene-N-Boc-piperidine, H₂, Pd/C | 100 g | Methanol/Ethanol | 25-50 | 4-12 | 95-99 | >99 |
Table 2: Route B - Wittig Reaction and Catalytic Hydrogenation
| Step | Reactants | Scale | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Wittig Reaction | N-Boc-4-piperidone, Alkyl phosphonium ylide | 100 g | THF/Toluene | -78 to RT | 12-24 | 70-90 | >95 (crude) |
| 2. Catalytic Hydrogenation | 4-Alkylidene-N-Boc-piperidine, H₂, Pd/C | 100 g | Methanol/Ethanol | 25-50 | 4-12 | 95-99 | >99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.
Route A: Grignard Reaction and Reduction
This route involves the initial addition of a Grignard reagent to N-Boc-4-piperidone to form a tertiary alcohol, which is subsequently dehydrated and reduced to the final product.
Caption: Workflow for the Grignard reaction and reduction route.
Protocol 4.1.1: Grignard Addition to N-Boc-4-piperidone (Exemplified with Methylmagnesium Bromide)
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with N-Boc-4-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF, 5-10 volumes).
-
Cooling: The solution is cooled to 0°C using an ice bath.
-
Grignard Addition: A solution of methylmagnesium bromide (1.1-1.5 eq) in a suitable solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: The reaction is stirred at 0-10°C for 1-2 hours, or until thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 4-methyl-4-hydroxy-N-Boc-piperidine.
Protocol 4.1.2: Dehydration and Reduction
-
Dehydration: The crude 4-alkyl-4-hydroxy-N-Boc-piperidine (1.0 eq) is dissolved in toluene (5-10 volumes). A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Catalytic Hydrogenation: The resulting crude 4-alkylidene-N-Boc-piperidine is dissolved in methanol or ethanol (5-10 volumes) in a hydrogenation vessel. A catalytic amount of palladium on carbon (5-10 wt%) is added.
-
Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 1-10 bar). The mixture is stirred at room temperature or slightly elevated temperature until hydrogen uptake ceases.
-
Final Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the final 4-alkyl-N-Boc-piperidine.
Route B: Wittig Reaction and Catalytic Hydrogenation
This two-step sequence involves the formation of a 4-alkylidene-N-Boc-piperidine via a Wittig reaction, followed by catalytic hydrogenation to the desired product. This method is particularly useful for introducing a variety of alkylidene groups.
Caption: Workflow for the Wittig reaction and hydrogenation route.
Protocol 4.2.1: Wittig Reaction
-
Ylide Preparation: A suspension of the appropriate alkyltriphenylphosphonium halide (1.1-1.5 eq) in anhydrous THF (5-10 volumes) is cooled to -78°C under a nitrogen atmosphere. A strong base such as n-butyllithium is added dropwise, and the mixture is allowed to warm to 0°C and stirred until the characteristic color of the ylide is observed.
-
Ketone Addition: The reaction mixture is re-cooled to -78°C, and a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added slowly.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until complete as monitored by TLC or HPLC.
-
Work-up: The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography if necessary.
Protocol 4.2.2: Catalytic Hydrogenation
-
Reactor Setup: The crude 4-alkylidene-N-Boc-piperidine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol (5-10 volumes) in a hydrogenation reactor.
-
Catalyst Addition: Palladium on carbon (5-10 wt%) is carefully added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen (1-10 bar). The mixture is stirred at room temperature or with gentle heating until the reaction is complete. For large-scale industrial production, catalytic hydrogenation is often more efficient and generates less waste.[1]
-
Final Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to give the final 4-alkyl-N-Boc-piperidine.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
Wittig Reagents: Strong bases such as n-butyllithium used in the Wittig reaction are pyrophoric and moisture-sensitive. Appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Hydrogenation reactions should be carried out in a designated area with appropriate safety measures, including the use of a high-pressure reactor and proper ventilation. The palladium on carbon catalyst can be pyrophoric and should be handled with care, preferably as a wet slurry.[1]
Conclusion
The Grignard reaction and the Wittig reaction followed by hydrogenation both represent viable and scalable methods for the synthesis of 4-alkyl-N-Boc-piperidine derivatives. The choice between these routes will depend on the specific requirements of the synthesis, including the desired alkyl substituent, scale, and available equipment. The protocols and data provided herein offer a solid foundation for the successful implementation of these important synthetic transformations in a drug discovery and development setting.
References
The Pivotal Role of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in Modern Drug Discovery
For Immediate Release
[City, State] – Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a key heterocyclic building block, is gaining significant traction in the pharmaceutical industry as a versatile intermediate for the synthesis of complex therapeutic agents. Its unique structural features, combining a piperidine core with a cyclopropylmethyl substituent, make it an invaluable component in the development of novel drugs targeting a range of diseases, most notably in the field of oncology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this critical intermediate.
Application in the Synthesis of Wip1 Phosphatase Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a critical negative regulator of the DNA damage response and is overexpressed in several human cancers. Inhibition of Wip1 has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents and reactivate tumor suppressor pathways.
One such Wip1 inhibitor, GSK2830371, utilizes a derivative of this compound. The synthesis involves the deprotection of the Boc group to yield 4-(cyclopropylmethyl)piperidine, which is then incorporated into the final drug molecule.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol outlines the standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(cyclopropylmethyl)piperidine.
-
The crude product can be purified by distillation or column chromatography if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
| Purity (crude) | ~90-95% |
Table 1. Quantitative data for the deprotection of this compound.
Protocol 2: Synthesis of a Wip1 Inhibitor Precursor
This protocol describes a representative coupling reaction of 4-(cyclopropylmethyl)piperidine with a suitable electrophile to form a key amide bond present in Wip1 inhibitors like GSK2830371.
Materials:
-
4-(cyclopropylmethyl)piperidine (from Protocol 1)
-
A suitable carboxylic acid (e.g., a substituted benzoic acid derivative)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid in N,N-dimethylformamide (DMF), add HATU and N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 4-(cyclopropylmethyl)piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide precursor.
| Parameter | Value |
| Reactants | 4-(cyclopropylmethyl)piperidine, Carboxylic acid |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Typical Yield | 70-90% |
| Purity (post-purification) | >98% |
Table 2. Quantitative data for the synthesis of a Wip1 inhibitor precursor.
Visualizing the Workflow
The following diagrams illustrate the key steps in the utilization of this compound as a pharmaceutical intermediate.
Conclusion
This compound is a crucial building block in the synthesis of next-generation pharmaceuticals. Its application in the development of Wip1 inhibitors highlights its importance in creating targeted cancer therapies. The protocols and data presented herein provide a foundational understanding for its effective utilization in drug discovery and development pipelines. The continued exploration of this and similar intermediates will undoubtedly pave the way for the creation of more effective and safer medicines.
Diastereoselective Synthesis of 4-Substituted Piperidine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 4-substituted piperidine analogs, a critical scaffold in modern medicinal chemistry. These compounds are integral to the development of therapeutics for a range of diseases, including neurodegenerative disorders and pain management.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] The introduction of substituents at the 4-position with precise stereochemical control is of paramount importance as the spatial arrangement of these groups significantly influences the biological activity and pharmacokinetic properties of the molecule.[2] This document outlines robust and highly diastereoselective synthetic strategies for accessing these valuable compounds.
Applications in Drug Discovery
4-Substituted piperidine analogs have shown significant promise in various therapeutic areas. Their rigid framework allows for the precise orientation of functional groups, leading to high-affinity interactions with biological targets.
Alzheimer's Disease
A prominent application of 4-substituted piperidines is in the development of treatments for Alzheimer's disease. This neurodegenerative disorder is characterized by the accumulation of amyloid-β (Aβ) plaques and a decline in acetylcholine levels.[1][3] 4-Substituted piperidines have been designed to target key enzymes in these pathways:
-
γ-Secretase Modulators: γ-Secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1][3] Modulating the activity of γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides is a key therapeutic strategy.[3]
-
Acetylcholinesterase (AChE) Inhibitors: AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibiting AChE increases the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.[6]
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[7][8] 4-Substituted piperidines can act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site to either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the receptor's response.[2][9] This offers a more nuanced approach to modulating GPCR activity compared to traditional agonists or antagonists. For example, certain 4-substituted piperidines have been investigated as balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists for the treatment of pain with reduced side effects.[10]
Key Diastereoselective Synthetic Methodologies
Several powerful methods have been developed for the diastereoselective synthesis of 4-substituted piperidines. Below are protocols for two highly effective approaches: a multi-component reaction and an aza-Prins cyclization.
Four-Component Stereoselective Synthesis of Polysubstituted Piperidines
This method allows for the rapid assembly of complex piperidine structures from simple starting materials in a single pot with high diastereoselectivity.[11] The reaction proceeds via a Knoevenagel-Michael-Mannich cascade.[11]
Experimental Protocol:
A mixture of an aromatic aldehyde (2 mmol), malononitrile (2 mmol), formaldehyde (1 mmol, typically from a 37% aqueous solution), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired 2,6-diaryl-3,3,5,5-tetracyanopiperidine. The formation of the product is highly stereoselective.[11]
| Entry | Aromatic Aldehyde | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | 2,6-Diphenyl-3,3,5,5-tetracyanopiperidine | 92 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 2,6-Bis(4-chlorophenyl)-3,3,5,5-tetracyanopiperidine | 88 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | 2,6-Bis(4-methoxyphenyl)-3,3,5,5-tetracyanopiperidine | 95 | >99:1 |
| 4 | 2-Naphthaldehyde | 2,6-Di(naphthalen-2-yl)-3,3,5,5-tetracyanopiperidine | 85 | >99:1 |
Data adapted from a representative four-component synthesis of polysubstituted piperidines.[11]
Aza-Prins Cyclization for the Synthesis of 4-Halopiperidines
The aza-Prins cyclization is a powerful tool for the construction of the piperidine ring, involving the reaction of a homoallylic amine with an aldehyde.[12][13] The use of a Lewis acid catalyst and a halide source allows for the diastereoselective formation of 4-halopiperidines.
Experimental Protocol:
To a solution of the N-tosyl homoallylamine (1.0 mmol) and an aldehyde (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added a Lewis acid such as iron(III) chloride (10 mol%). A halide source, for instance, zirconium(IV) chloride, is then added, and the reaction mixture is stirred at room temperature.[12] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 4-halopiperidine derivative with high diastereoselectivity.[12]
| Entry | Aldehyde | Halide Source | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzaldehyde | ZrCl₄ | 4-Chloro-2-phenyl-1-tosylpiperidine | 85 | >95:5 |
| 2 | Isobutyraldehyde | ZrCl₄ | 4-Chloro-2-isopropyl-1-tosylpiperidine | 78 | >95:5 |
| 3 | Cinnamaldehyde | ZrCl₄ | 4-Chloro-1-tosyl-2-styrylpiperidine | 82 | >95:5 |
| 4 | 4-Nitrobenzaldehyde | BF₃·OEt₂ | 4-Fluoro-2-(4-nitrophenyl)-1-tosylpiperidine | 61 | 1.3:1 (syn/anti) |
Data compiled from representative aza-Prins cyclization reactions.[12][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the context and application of these synthesized compounds.
Caption: General workflow from synthesis to drug discovery.
Caption: Acetylcholinesterase inhibition by a 4-substituted piperidine.
Caption: Modulation of γ-secretase by a 4-substituted piperidine.
References
- 1. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 3. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Monitoring of Piperidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The precise monitoring of their synthesis is critical to ensure the purity, potency, and safety of the final active pharmaceutical ingredient (API).[1][3] These application notes provide detailed protocols for the primary analytical techniques used to monitor the synthesis of piperidine-containing compounds, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Application Note
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for monitoring the progress of piperidine derivative synthesis. It is highly versatile for separating a wide range of piperidine compounds from starting materials, intermediates, and impurities.[4][5] The separation is based on the analyte's hydrophobic interaction with a non-polar stationary phase (typically C18) and a polar mobile phase.[4]
For piperidine derivatives that lack a UV-active chromophore, a pre-column derivatization step is often necessary to enable UV detection.[4][6] A common derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the piperidine nitrogen to form a UV-active derivative.[4][7]
Key Applications:
-
Reaction progress monitoring.
-
Impurity profiling.
-
Quantitative analysis of the final product.
-
Chiral purity determination of 3-aminopiperidine derivatives.[8][9]
Data Presentation: HPLC Method Validation Parameters
The following tables summarize typical validation parameters for the quantitative analysis of piperidine derivatives using RP-HPLC.
Table 1: Method Validation for Direct Analysis of Piperine
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5 - 50 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.9999 | [4] |
| Accuracy (% Recovery) | 101.3% | [4] |
| Precision (Repeatability, %RSD) | 0.38% | [4] |
| Precision (Intermediate, %RSD) | 1.11% | [4] |
| Limit of Detection (LOD) | 0.015 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.044 µg/mL |[4] |
Table 2: Method Validation for Derivatized Piperidine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.44 - 53.33 µg/mL | [7] |
| Correlation Coefficient (r²) | 0.9996 | [7] |
| Average Recovery | 101.82% | [7] |
| Precision (%RSD) | 0.6% | [7] |
| Limit of Detection (LOD) | 0.15 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.44 µg/mL |[7] |
Experimental Workflow: HPLC Analysis
Detailed Experimental Protocol: RP-HPLC with Pre-column Derivatization
This protocol is adapted for the analysis of piperidine in a bulk drug substance using 4-toluenesulfonyl chloride for derivatization.[4][6][7]
1. Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride
-
Piperidine Reference Standard
-
Sodium Bicarbonate
-
Bulk Drug Sample
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Injection Volume | 20 µL |
3. Standard Solution Preparation:
-
Prepare a stock solution of piperidine reference standard in a suitable solvent (e.g., dilute HCl or mobile phase).
4. Sample and Standard Derivatization:
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer, such as sodium bicarbonate, to facilitate the reaction.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for 30-60 minutes to ensure the reaction is complete.
-
Cool the mixture to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.
5. HPLC Analysis:
-
Set up the HPLC system according to the conditions in the table above.
-
Inject the derivatized standards and samples.
-
Quantify the piperidine derivative using a calibration curve constructed from the derivatized standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds.[1] It combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] This method is particularly useful for impurity profiling and identifying piperidine derivatives in various matrices.[1]
For non-volatile or highly polar piperidine compounds, a derivatization step is essential to improve volatility and chromatographic performance.[10] Derivatization increases volatility and thermal stability, enhances peak shape by masking the basic nitrogen, and can improve sensitivity.[10]
Key Applications:
-
Analysis of volatile impurities and byproducts.
-
Identification of unknown components in a reaction mixture.
-
Quantification of residual piperidine in the final product.[11]
Experimental Workflow: GC-MS Analysis
Detailed Experimental Protocol: Headspace GC-MS for Residual Piperidine
This protocol is designed for the determination of residual piperidine impurity in a drug substance like glatiramer acetate.[11]
1. Materials and Reagents:
-
Drug Substance Sample
-
Alkaline Solution (e.g., Sodium Hydroxide solution)
-
Piperidine Reference Standard
-
Blank Solvent
2. GC-MS and Headspace Conditions:
| Parameter | Condition |
|---|---|
| GC Column | Capillary column suitable for amine analysis |
| Carrier Gas | Helium |
| Injector Temp. | 250°C |
| Oven Program | Isothermal or temperature gradient as required |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | 35-350 amu |
| Headspace Vial | 10 mL |
| Heating Temp. | 80-120°C |
| Heating Time | 15-30 min |
3. Sample and Standard Preparation:
-
Sample: Accurately weigh about 150 mg of the drug substance sample into a 10 mL headspace vial.[11]
-
Add a specific volume of an alkaline solution to dissolve the sample and release the piperidine from any salt form. Seal the vial.[11]
-
Standard: Prepare a series of piperidine standards in the blank solvent in separate headspace vials.
4. GC-MS Analysis:
-
Place the prepared sample and standard vials in the headspace autosampler.
-
The headspace system will heat the vials for the specified time and temperature, then inject a portion of the vapor phase into the GC-MS.
-
Acquire the data for both samples and standards.
5. Data Analysis:
-
Identify the piperidine peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of piperidine in the sample using an external standard method by comparing the peak area of the sample to the calibration curve generated from the standards.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized piperidine derivatives.[12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[13][14] For monitoring synthesis, NMR can be used to confirm the identity of intermediates and the final product, and to assess the conversion of starting material to product.
Key Applications:
-
Structural confirmation of starting materials, intermediates, and final products.[2]
-
Determination of relative stereochemistry by analyzing coupling constants (J values).[15]
-
Monitoring reaction completion by observing the disappearance of starting material signals and the appearance of product signals.
Logical Relationship of Analytical Techniques
Detailed Experimental Protocol: ¹H NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the dried sample (starting material, reaction intermediate, or final product) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]
-
Transfer the solution to a clean, dry NMR tube.
2. NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[14]
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative ratios of protons in the molecule.
-
Analyze the chemical shifts (δ) in ppm to identify the types of protons (e.g., aromatic, aliphatic, protons alpha to nitrogen). For piperidine, characteristic signals appear for axial and equatorial protons.[16]
-
Analyze the splitting patterns (multiplicity) and coupling constants (J values) to determine the connectivity of protons and the stereochemistry of the piperidine ring.[15]
-
Compare the obtained spectrum with the expected structure or with reference spectra to confirm the identity of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ANALYTICAL CHEM (API) – All About Drugs [allfordrugs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
Application of 4-Cyclopropylmethylpiperidine in CNS Drug Discovery: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the 4-cyclopropylmethylpiperidine scaffold represents a versatile and valuable structural motif in the design of novel therapeutics for a range of Central Nervous System (CNS) disorders. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the exploration and utilization of this chemical entity in CNS drug discovery programs.
The unique conformational constraints and physicochemical properties imparted by the cyclopropylmethyl group on the piperidine nitrogen make it a key feature for modulating the affinity and selectivity of ligands for various CNS targets. This moiety has been successfully incorporated into compounds targeting the sigma-1 (σ1) receptor, opioid receptors, and chemokine receptors like CCR2, all of which are implicated in the pathophysiology of psychiatric and neurodegenerative diseases.
Application Notes
The 4-cyclopropylmethylpiperidine core is a privileged scaffold in CNS drug design due to its ability to confer favorable properties such as metabolic stability and optimal lipophilicity for blood-brain barrier penetration. Its application spans several key areas of CNS research:
-
Sigma-1 Receptor Modulation: The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. Ligands targeting the σ1 receptor have shown potential as antipsychotics, antidepressants, and neuroprotective agents. The 4-cyclopropylmethylpiperidine moiety has been incorporated into potent and selective σ1 receptor ligands.
-
Opioid Receptor Activity: The cyclopropylmethyl group is a well-established N-substituent in opioid receptor ligands, often imparting mixed agonist-antagonist or partial agonist properties. This is particularly relevant for the development of analgesics with reduced side effects and abuse potential, as well as for the treatment of opioid use disorder.
-
CCR2 Antagonism: The C-C chemokine receptor 2 (CCR2) is involved in neuroinflammatory processes associated with various neurodegenerative diseases. Antagonists of CCR2 are being investigated as potential therapeutics to mitigate neuroinflammation. The 4-cyclopropylmethylpiperidine scaffold has been utilized in the design of potent CCR2 antagonists.
Quantitative Data Presentation
The following tables summarize the in vitro binding affinities of representative compounds containing the 4-cyclopropylmethylpiperidine or related piperidine scaffolds for key CNS targets.
Table 1: Binding Affinity of Piperidine Derivatives for the Sigma-1 (σ1) Receptor
| Compound ID | N-Substituent | R-Group at C4 | Kᵢ (nM) for σ1 Receptor | Reference |
| 1 | Cyclopropylmethyl | Phenyl | 1.2 | [1] |
| 2 | Benzyl | Phenyl | 0.7 | [1] |
| 3 | Cyclopropylmethyl | 4-Fluorophenyl | 2.96 | [2] |
| 4 | Benzyl | 4-Fluorophenyl | 1.41 | [2] |
Table 2: Binding Affinity and Functional Activity of Piperidine Derivatives for the Mu-Opioid Receptor (MOR)
| Compound ID | N-Substituent | Core Structure | Kᵢ (nM) for MOR | Functional Activity (GTPγS) | Reference |
| NFP | Cyclopropylmethyl | Morphinan | 0.36 | Antagonist (IC₅₀ = 76.09 nM) | [3] |
| 52 | Benzyl | Benzylpiperidine | 56.4 | Not Reported | [4] |
Table 3: Antagonistic Activity of Piperidine Derivatives at the CCR2 Receptor
| Compound ID | N-Substituent | Core Structure | IC₅₀ (nM) for CCR2 (Calcium Flux) | Reference |
| 4o | Cyclopropylmethyl | Spiro[benzopyran-piperidine] | 17 | [5] |
| 24 | Not specified | cis-3,4-disubstituted piperidine | 2.0 |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis and evaluation of 4-cyclopropylmethylpiperidine-containing compounds are provided below.
Protocol 1: Synthesis of N-Cyclopropylmethyl-4-Arylpiperidine
This protocol describes a general method for the N-alkylation of a 4-arylpiperidine with cyclopropylmethyl bromide.
Materials:
-
4-Arylpiperidine hydrochloride
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-arylpiperidine hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropylmethyl-4-arylpiperidine.
Protocol 2: In Vitro Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the σ1 receptor.
Materials:
-
Guinea pig brain membranes (or cell lines expressing the σ1 receptor)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Filter mats (e.g., GF/B)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) to initiate the binding reaction.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through filter mats using a cell harvester, followed by washing with ice-cold binding buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Prepulse Inhibition (PPI) Test in Rodents
This protocol is used to assess the sensorimotor gating function, which is often deficient in animal models of psychosis.
Materials:
-
Startle response system with a sound-attenuating chamber
-
Rodents (rats or mice)
-
Test compound and vehicle
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at the appropriate dose and route, and allow for the required pre-treatment time.
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70, 75, or 80 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.
-
No-stimulus trials: Background noise only.
-
-
The startle response (amplitude of the whole-body flinch) is measured by a transducer in the platform.
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity as follows: %PPI = 100 x [(Mean startle amplitude of pulse-alone trials) - (Mean startle amplitude of prepulse-pulse trials)] / (Mean startle amplitude of pulse-alone trials).
-
Analyze the data to determine the effect of the test compound on PPI deficits induced by a psychomimetic agent or in a relevant animal model.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the discovery and development of CNS drugs incorporating the 4-cyclopropylmethylpiperidine scaffold.
Caption: Simplified signaling pathway of the sigma-1 (σ1) receptor and its modulation by ligands.
Caption: The concept of biased agonism at the μ-opioid receptor, a key strategy for developing safer analgesics.
Caption: The role of the CCL2-CCR2 signaling axis in neuroinflammation and its inhibition by CCR2 antagonists.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step sequence. It begins with the reductive amination of a Boc-protected piperidin-4-one with cyclopropylmethylamine to form the C-N bond. This is followed by purification to yield the final product. This approach is favored for its efficiency and the ready availability of starting materials.
Q2: What are the potential byproducts I should be aware of during the synthesis?
A2: Byproducts can arise from both the reductive amination and the Boc-protection steps. Common impurities include unreacted starting materials, the intermediate imine, and potential rearrangement or ring-opened products of the cyclopropylmethyl group under harsh conditions.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, careful control of reaction conditions is crucial. This includes maintaining the optimal temperature, ensuring the correct stoichiometry of reagents, and choosing an appropriate reducing agent that is selective for the imine reduction without affecting the cyclopropyl group.
Q4: What is the role of the Boc protecting group?
A4: The tert-butoxycarbonyl (Boc) group is a protecting group for the piperidine nitrogen. It prevents undesired side reactions at the nitrogen atom during synthetic transformations and enhances the solubility of the intermediate in organic solvents, simplifying purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of product during workup. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize the temperature; some reductive aminations require initial room temperature stirring followed by cooling for the reduction step. 3. Use a mild workup procedure and avoid strong acids that could cleave the Boc group. |
| Presence of Unreacted Starting Material (N-Boc-4-piperidone) | 1. Insufficient reducing agent. 2. Inactive reducing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. 2. Use a freshly opened or properly stored bottle of the reducing agent. |
| Detection of a High Molecular Weight Impurity | This could be a dimer formed from an aldol-type side reaction of the starting ketone. | 1. Add the reducing agent at a lower temperature. 2. Ensure the base used is not excessively strong to promote self-condensation. |
| Impurity with a Mass Corresponding to a Ring-Opened Product | The cyclopropylmethyl group may have undergone rearrangement, especially under acidic conditions or with certain catalysts. | 1. Use a neutral or slightly basic pH for the reaction. 2. Avoid palladium-based reducing conditions which can sometimes facilitate cyclopropane ring opening. A borohydride-based reducing agent is often preferred. |
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Cyclopropylmethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) is added cyclopropylmethylamine (1.2 eq) followed by glacial acetic acid (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired product.
Visualizations
References
Technical Support Center: Optimization of Grignard Reaction Conditions for 4-Substituted Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-substituted piperidines via Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with 4-piperidone derivatives, offering potential causes and solutions to optimize your experimental outcomes.
Issue 1: Low or No Product Yield
A low yield or complete failure of the reaction is a frequent challenge. The root cause often lies in the preparation of the Grignard reagent or the reaction conditions for its addition to the piperidone.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer preventing the reaction. Activate the magnesium by crushing the turnings, or by adding a crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[1] |
| Presence of Moisture | Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Impure Starting Materials | Ensure the aryl halide is pure and free from acidic impurities.[1] |
| Incomplete Grignard Reagent Formation | Confirm complete magnesium activation and strictly anhydrous conditions. Consider titrating the Grignard reagent before use to determine its exact concentration.[1] |
| Low Reaction Temperature | While low temperatures are crucial for the addition step, the formation of the Grignard reagent itself may require gentle heating to initiate.[1] |
| Poor Quality Solvent | Tetrahydrofuran (THF) is often preferred over diethyl ether for Grignard reagent synthesis due to its superior solvating power, which stabilizes the organomagnesium species.[1] |
Issue 2: Significant Byproduct Formation
The presence of significant byproducts can complicate purification and reduce the yield of the desired 4-substituted piperidine.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Dehydrated Product (4-Aryl-1,2,3,6-tetrahydropyridine) | The tertiary alcohol product is susceptible to dehydration, especially under acidic workup conditions. | Use a mild quenching agent like saturated aqueous ammonium chloride and avoid strong acids during workup and purification.[1] |
| Unreacted 4-Piperidone | This can result from incomplete reaction or enolization of the piperidone. | Ensure an adequate amount of Grignard reagent is used. To minimize enolization, perform the addition at low temperatures (e.g., -78 °C). |
| Biaryl Compound | Formed via Wurtz coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly during the preparation of the Grignard reagent to maintain a low concentration of the halide.[1] |
| Secondary Alcohol | If the Grignard reagent possesses β-hydrogens, it can reduce the 4-piperidone to a secondary alcohol.[1] | Select a Grignard reagent without β-hydrogens if possible. Otherwise, maintain low reaction temperatures to favor nucleophilic addition over reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the addition of the Grignard reagent to 4-piperidone?
A1: The addition of the Grignard reagent is typically carried out at low temperatures, ranging from -78 °C to 0 °C, to minimize side reactions such as enolization and reduction.[1] Allowing the reaction to warm up too quickly can lead to a decrease in yield.[1]
Q2: Which solvent is best for the Grignard addition to 4-piperidone?
A2: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the addition step.[1] It effectively dissolves both the Grignard reagent and the piperidone substrate and is suitable for use at the low temperatures required for the reaction. Anhydrous diethyl ether is also a viable option.[1]
Q3: How can I purify the final 4-aryl-4-hydroxypiperidine product?
A3: Purification is most commonly achieved by flash column chromatography on silica gel.[1] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be used.[1]
Q4: Are there alternatives to Grignard reagents for this transformation?
A4: Yes, organolithium reagents can be used and are often more reactive than their Grignard counterparts, which may be beneficial if you are experiencing low yields.[1] However, they are also more basic, which can increase the likelihood of 4-piperidone enolization.[1] Careful optimization of the reaction temperature is critical when using organolithium reagents.[1]
Q5: What is the role of the N-protecting group on the piperidone?
A5: The N-protecting group can influence the reaction. Bulky N-protecting groups can sterically hinder the approach of the Grignard reagent to the carbonyl carbon, potentially reducing the reaction rate and yield.[1] The choice of protecting group should be considered based on the specific Grignard reagent being used and the desired final product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl-4-hydroxypiperidines
This protocol provides a general guideline and may require optimization for specific substrates.
Part 1: Preparation of the Grignard Reagent
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.[1]
-
Add a small crystal of iodine to activate the magnesium.[1]
-
Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.[1]
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle heating may be necessary.[1]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
Part 2: Addition to N-Boc-4-piperidone
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel.[1]
-
Stir the reaction mixture at -78 °C for 1-2 hours.[1]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[1]
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visualizations
Caption: Experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Caption: Troubleshooting flowchart for Grignard synthesis of 4-substituted piperidines.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hindered Piperidines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered piperidines. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate successful deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a hindered piperidine incomplete?
Incomplete Boc deprotection of hindered piperidines is a common issue primarily due to steric hindrance. The bulky substituents on the piperidine ring impede the approach of the acidic reagent to the carbamate nitrogen, slowing down the cleavage of the Boc group. Other contributing factors can include:
-
Insufficient Acid Strength or Concentration: Standard conditions like 10-20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may be too weak to efficiently deprotect a hindered amine.
-
Short Reaction Time: Sterically hindered substrates require longer reaction times for the deprotection to reach completion.
-
Low Temperature: While room temperature is standard for many deprotections, hindered systems might require gentle heating to overcome the activation energy barrier. However, this should be done with caution as it can also promote side reactions.[1]
Q2: What are the signs of an incomplete deprotection reaction?
Incomplete deprotection can be identified by:
-
Complex product mixture on TLC or LC-MS analysis: You will likely observe the presence of your starting material alongside the desired product and potentially side products.
-
Broad or overlapping peaks in NMR spectra: The presence of both the Boc-protected starting material and the deprotected product will result in a complex spectrum.
-
Low yield of the desired product after work-up.
Q3: What are common side reactions during the Boc deprotection of hindered piperidines, and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1] To minimize this, scavengers are added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.
Common scavengers include:
-
Triethylsilane (TES)
-
Triisopropylsilane (TIS)
-
Thioanisole
Q4: Which acidic reagent is more effective for deprotecting hindered piperidines: TFA or HCl in dioxane?
For sterically hindered substrates, 4M HCl in dioxane is often more effective than TFA in DCM.[1][2][3][4] It is a stronger acidic system that can more readily protonate the sterically inaccessible carbamate. However, the choice of acid can also depend on the presence of other acid-sensitive functional groups in the molecule.
Troubleshooting Guide
Issue: Incomplete Deprotection of a Hindered Piperidine
This guide provides a systematic approach to troubleshooting and optimizing the Boc deprotection of sterically hindered piperidines.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
The following table summarizes a qualitative comparison of common acidic reagents for Boc deprotection. Quantitative data for specific hindered piperidines is scarce in the literature; therefore, representative data for other hindered amines is provided for comparison.
Table 1: Qualitative Comparison of Common Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM, or neat | 4M in 1,4-dioxane or methanol |
| Reaction Time | Generally 30 min to a few hours | Can be faster, often 30 min to 2 hours |
| Efficacy for Hindered Substrates | May be sluggish or incomplete | Generally more effective |
| Product Salt Form | Trifluoroacetate (often oily) | Hydrochloride (often crystalline) |
| Work-up | Requires careful removal of volatile and corrosive TFA | Precipitation of the HCl salt can simplify isolation |
Table 2: Deprotection of Representative Hindered N-Boc Amines
| Substrate | Reagent/Conditions | Time | Yield | Reference |
| N-Boc-diisopropylamine | 4M HCl in dioxane, RT | 2 h | >95% | Analogous to hindered systems |
| N-Boc-2,6-diisopropylaniline | Oxalyl chloride, Methanol, RT | 4 h | ~90% | [5] |
| N-Boc-piperidine | p-Toluenesulfonic acid, Choline chloride, 60°C | 15 min | ~99% | [6] |
| N-Boc-piperazine derivative | 6N HCl, reflux | 5 h | Good | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a starting point and may require optimization for highly hindered piperidines.
-
Dissolution: Dissolve the N-Boc protected piperidine in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (for a 1:1 TFA/DCM mixture). For less hindered substrates, a lower concentration of TFA (20-50%) may be sufficient. If side reactions are a concern, add a scavenger such as triisopropylsilane (TIS, 5% v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For hindered substrates, this may take several hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine.
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This is a more potent method suitable for sterically hindered piperidines.
-
Dissolution: Dissolve the N-Boc protected piperidine in a minimal amount of a co-solvent such as methanol or ethyl acetate if necessary.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. The deprotected piperidine hydrochloride salt may precipitate out of solution. Monitor the reaction by TLC or LC-MS. Completion is often achieved within 1-4 hours.[1]
-
Work-up:
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
To obtain the free base, the crude salt can be dissolved in water and basified with a suitable base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent.
-
Mechanism and Troubleshooting Logic
The following diagrams illustrate the general mechanism of Boc deprotection and a logical workflow for addressing experimental challenges.
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jgtps.com [jgtps.com]
Preventing side reactions during the alkylation of 4-piperidone derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of side reactions during the alkylation of 4-piperidone derivatives.
Troubleshooting Guide
Q1: I am observing a significant amount of a second product in my reaction mixture, which I suspect is the O-alkylated by-product. How can I favor N-alkylation?
A1: The competition between N-alkylation and O-alkylation is a common issue. The outcome is heavily influenced by the reaction conditions, particularly the choice of base and solvent. To favor N-alkylation, consider the following adjustments:
-
Base Selection: Use a weaker, non-nucleophilic base. Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can generate a significant concentration of the enolate, leading to O-alkylation. A milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.
-
Solvent Choice: Employ a protic solvent, such as ethanol or isopropanol. Protic solvents can solvate the enolate oxygen, making it less nucleophilic and thus favoring N-alkylation. Polar aprotic solvents like DMF or THF can favor O-alkylation.
-
Counter-ion Effect: The nature of the cation can influence the reaction. For instance, using potassium bases (like K₂CO₃) is often cited as favoring N-alkylation over their sodium or lithium counterparts.
Q2: My final product seems to be a salt that is insoluble in my extraction solvent, and the mass spectrum shows a mass corresponding to my desired product plus the alkyl group again. What is happening?
A2: This strongly suggests the formation of a quaternary ammonium salt due to over-alkylation. This occurs when the newly formed tertiary amine (your N-alkylated product) acts as a nucleophile and reacts with another molecule of the alkylating agent.
To prevent this:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess of the 4-piperidone starting material can help ensure the alkylating agent is consumed before it can react with the product. A 1:1 to 1:1.1 ratio of piperidone to alkylating agent is a good starting point.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, reducing the likelihood of it reacting with the product.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-alkylation side reaction. Since the N-alkylated product is often a stronger nucleophile than the starting secondary amine, this can be an effective strategy.
Q3: The yield of my N-alkylation is very low, and I have a lot of starting material left even after a long reaction time. What can I do to improve the conversion?
A3: Low conversion can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Reactivity: Ensure your alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, you may need more forcing conditions.
-
Base Strength: If you are using a very weak base like NaHCO₃, it may not be strong enough to deprotonate the piperidone effectively. You could cautiously switch to a stronger base like K₂CO₃ or triethylamine (TEA).
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. Try running the reaction at a moderately elevated temperature, for example, 40-60 °C, while monitoring for the formation of side products.
-
Catalyst: The addition of a catalytic amount of sodium or potassium iodide can significantly improve the rate of reaction with alkyl chlorides or bromides through the Finkelstein reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of 4-piperidones?
A1: The two most prevalent side reactions are:
-
Over-alkylation (Quaternization): The N-alkylated piperidone product, which is a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.
-
O-alkylation: The enolate of the 4-piperidone, formed in the presence of a base, can undergo alkylation on the oxygen atom, leading to the formation of an enol ether by-product.
Q2: Which bases are recommended for selective N-alkylation?
A2: Generally, moderately strong, non-nucleophilic inorganic bases are preferred for selective N-alkylation. Potassium carbonate (K₂CO₃) is a very common and effective choice. Other options include sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃). Strong bases like organolithiums or metal hydrides should be avoided as they promote the formation of the enolate, leading to O-alkylation.
Q3: What is the ideal solvent for this reaction?
A3: The choice of solvent is critical. For favoring N-alkylation, polar protic solvents like ethanol and isopropanol are good choices as they can hydrogen bond with the enolate oxygen, reducing its nucleophilicity. However, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are also widely used and can be effective, especially when paired with a base like K₂CO₃. The optimal solvent may depend on the specific substrates and should be determined empirically.
Q4: Can I use an alternative to direct alkylation to avoid these side reactions?
A4: Yes, reductive amination is an excellent and widely used alternative for synthesizing N-alkylated 4-piperidones. This two-step, one-pot procedure involves reacting the 4-piperidone with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method completely avoids the possibility of O-alkylation and over-alkylation.
Data Summary
Table 1: General Conditions for Selective N-Alkylation of 4-Piperidone Derivatives
| Parameter | Recommended Condition | Rationale |
| Alkylating Agent | R-Br, R-I | Higher reactivity than chlorides. |
| Base | K₂CO₃, Cs₂CO₃ | Minimizes enolate formation, favoring N-alkylation. |
| Solvent | Acetonitrile, DMF, Ethanol | Polar solvents that facilitate the reaction. |
| Temperature | 25 - 80 °C | Dependent on substrate reactivity; monitor for side products. |
| Stoichiometry | 1.0 eq. Piperidone / 1.0-1.2 eq. Alkylating Agent | Control to prevent over-alkylation. |
| Catalyst | NaI or KI (catalytic) | Recommended when using alkyl chlorides or bromides. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
To a solution of the 4-piperidone derivative (1.0 eq.) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq.).
-
Add the alkylating agent (1.1 eq.) to the suspension. If the alkylating agent is a chloride or bromide, add a catalytic amount of potassium iodide (0.1 eq.).
-
Stir the mixture vigorously at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired N-alkylated product.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve the 4-piperidone derivative (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 eq.) to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for common alkylation issues.
Caption: Competing N-Alkylation vs. O-Alkylation pathways.
Technical Support Center: Synthesis of 4-Substituted Piperidines
Welcome to the technical support center for the synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for various synthetic methods, experimental protocols, and comparative data to guide your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my synthesis of a 4-substituted piperidine. What are the general factors I should investigate?
A1: Low yields in piperidine synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation of products.
-
Reagent Quality: Ensure the purity of starting materials, solvents, and catalysts. Impurities can poison catalysts or lead to side reactions.
-
Catalyst Activity: The choice and handling of the catalyst are critical. For hydrogenations, ensure the catalyst is active and not poisoned. For cross-coupling reactions, the correct ligand and palladium source are essential.
-
Protecting Groups: The stability and compatibility of protecting groups on the piperidine nitrogen or other functional groups should be considered.
-
Work-up and Purification: Product loss can occur during extraction, washing, and chromatography steps.
Q2: How do I choose the most appropriate synthetic route for my target 4-substituted piperidine?
A2: The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and available starting materials.
-
Reductive Amination of 4-Piperidones: A versatile method for introducing a wide range of substituents at the 4-position.
-
Catalytic Hydrogenation of Substituted Pyridines: Useful for accessing piperidines from readily available pyridine precursors, though it can be challenging to control regioselectivity with multiple substituents.
-
Buchwald-Hartwig Amination: An effective method for N-arylation of 4-aminopiperidines or amination of 4-halopiperidines.[1][2]
-
Pictet-Spengler Reaction: A powerful tool for constructing the piperidine ring as part of a fused heterocyclic system, typically yielding tetrahydro-β-carbolines or tetrahydroisoquinolines.[3][4][5]
Q3: My purified piperidine derivative is a yellow oil/solid, but it should be colorless. What is the cause and how can I fix it?
A3: A yellow tint in piperidine derivatives is often due to oxidation products.[6][7] Purification by distillation or column chromatography can often remove these colored impurities.[7] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent re-oxidation.[8]
Troubleshooting Guides by Synthetic Method
Reductive Amination of 4-Piperidones
Issue 1: Low yield of the desired 4-substituted piperidine.
-
Possible Cause: Inefficient iminium ion formation.
-
Solution:
-
Ensure the reaction is run under mildly acidic conditions (pH 4-6) to promote imine/iminium ion formation. Acetic acid is a common additive.
-
For unreactive ketones or amines, using a Lewis acid such as Ti(OiPr)₄ can facilitate imine formation.[9]
-
-
Possible Cause: Incomplete reduction of the iminium ion.
-
Solution:
-
Choose an appropriate reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and selective for reducing the iminium ion in the presence of the ketone starting material.[9] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[9]
-
Ensure a sufficient excess of the reducing agent is used.
-
-
Possible Cause: Side reactions, such as self-condensation of the ketone.
-
Solution:
-
Add the reducing agent at the beginning of the reaction (in situ reductive amination) to trap the iminium ion as it is formed.
-
A logical workflow for troubleshooting low yields in reductive amination is presented below.
Caption: Troubleshooting workflow for low yields in reductive amination.
Buchwald-Hartwig Amination
Issue 1: No or low conversion to the N-arylated piperidine.
-
Possible Cause: Inactive catalyst.
-
Solution:
-
Possible Cause: Inappropriate base.
-
Solution:
-
The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] For some substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be more suitable.
-
-
Possible Cause: Unsuitable solvent.
-
Solution:
Issue 2: Formation of side products.
-
Possible Cause: Hydrodehalogenation of the aryl halide.
-
Solution:
-
This can occur if there are sources of hydrogen in the reaction. Ensure all reagents and solvents are anhydrous and the reaction is under a strictly inert atmosphere.[10]
-
-
Possible Cause: Homocoupling of the aryl halide (biaryl formation).
-
Solution:
Below is a diagram illustrating the key components for a successful Buchwald-Hartwig amination.
Caption: Key components for successful Buchwald-Hartwig amination.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize typical reaction conditions and yields for common methods used to synthesize 4-substituted piperidines.
Table 1: Reductive Amination of 4-Piperidones
| Amine | Ketone | Reducing Agent | Solvent | Additive | Yield (%) |
| Aniline | N-Boc-4-piperidone | NaBH(OAc)₃ | DCE | Acetic Acid | 85-95 |
| Benzylamine | N-Cbz-4-piperidone | NaBH₃CN | Methanol | - | 70-85 |
| Morpholine | N-Boc-4-piperidone | NaBH(OAc)₃ | THF | Acetic Acid | 60-75[11] |
| 3,4-Dichloroaniline | N-Boc-4-piperidone | H₂, Pd/C | Methanol | - | ~90[12] |
Table 2: Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | 4-Anilino-1-Boc-piperidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95[1] |
| 2-Bromopyridine | Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 1-Bromo-4-methoxybenzene | 4-Aminopiperidine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of the 4-piperidone (1.0 eq.) and the amine (1.1 eq.) in an appropriate solvent (e.g., dichloroethane or THF) at room temperature, add acetic acid (1.1 eq.).
-
Reagent Addition: Stir the mixture for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), the piperidine derivative (1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
An overview of the Buchwald-Hartwig experimental workflow is provided below.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Challenges in the purification of diastereomeric piperidine compounds
Welcome to the Technical Support Center for the Purification of Diastereomeric Piperidine Compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Chromatography Challenges
Q1: Why is the separation of my piperidine diastereomers so challenging on a standard silica gel column?
A1: Diastereomeric piperidine compounds often possess very similar physicochemical properties, such as polarity and size.[1][2] This leads to minimal differences in their interaction with the stationary phase, resulting in poor separation or co-elution.[2][3] The basic nature of the piperidine nitrogen can also cause strong interactions with acidic silanol groups on the silica surface, leading to peak tailing and reduced resolution.[4]
Q2: My chromatogram shows significant peak tailing for my piperidine compounds. What can I do to improve the peak shape?
A2: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[4] This is due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.[4]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding sites on the stationary phase.[4]
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography (RPC): For sufficiently non-polar compounds, C18 columns can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[4]
Q3: I'm observing poor or no resolution between my diastereomers. How can I optimize my chromatographic method?
A3: Achieving baseline resolution for closely eluting diastereomers requires systematic optimization of chromatographic parameters.[1]
Q4: When should I consider using a chiral stationary phase (CSP) for diastereomer separation?
A4: While diastereomers can often be separated on standard achiral columns, this is not always the case.[5][6] If optimization on standard phases (silica, C18) fails, a chiral stationary phase (CSP) should be considered. CSPs can provide unique selectivities for stereoisomers, including diastereomers.[1][7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point due to their broad applicability.[1][8]
Crystallization Challenges
Q5: My diastereomers co-crystallize or form an oil. How can I achieve separation by crystallization?
A5: Successful crystallization depends on the different physical properties of diastereomers, such as solubility in a given solvent system.[5][9]
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities and properties. Anti-solvent addition (adding a solvent in which the compound is insoluble to a solution of the compound) can also induce crystallization.
-
Temperature Control: Experiment with different crystallization temperatures (e.g., room temperature, 4°C, -20°C). A slow, controlled cooling process often yields better crystals.
-
Diastereomeric Salt Formation: If direct crystallization fails, consider forming diastereomeric salts. This involves reacting your piperidine mixture (if it's a base or an acid) with an enantiomerically pure chiral acid or base to form salts.[10][11] These new diastereomeric salts will have different physical properties and may be easier to separate by crystallization.[10][12]
-
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, one diastereomer can be epimerized in solution to the other, thermodynamically more stable (and typically less soluble) diastereomer.[13][14] This allows for a theoretical yield of >50% for the desired isomer. This often requires specific conditions, such as the presence of a base, to facilitate epimerization.[15]
Analytical & Purity Assessment
Q6: What are the best analytical techniques for assessing the diastereomeric purity of my piperidine compound?
A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods for assessing purity and determining the ratio of diastereomers.[16][17]
-
Chiral HPLC/GC: Using a chiral stationary phase is often the most reliable way to separate and quantify all stereoisomers.[7][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can sometimes be used to distinguish and quantify diastereomers, as they are distinct compounds and should have different chemical shifts or coupling constants.[17] Using chiral shift reagents can also help resolve signals.[17]
Data Summary Tables
Table 1: Recommended Starting Conditions for Chromatographic Separation
| Technique | Stationary Phase | Typical Mobile Phase System | Modifier/Additive | Reference |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine (TEA) for basic compounds | [2][4] |
| Hexane / Dioxane (90:10 v/v) | N/A | [7] | ||
| Reverse Phase | C18 | Acetonitrile / Water | 0.1% TFA or Formic Acid | [4] |
| Methanol / Water | 0.1% TFA or Formic Acid | [20] | ||
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H) | Hexane / Isopropanol | 0.1% Diethylamine (DEA) for basic compounds | [8][18] |
| Ethanol | 0.1% Diethylamine (DEA) | [18] |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a general starting point for developing a chiral HPLC method for piperidine diastereomers.[8][18]
-
Column Selection:
-
Select a polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 0.1% diethylamine (DEA) in ethanol.
-
Alternatively, prepare a mixture of n-hexane and an alcohol modifier (e.g., isopropanol) with 0.1% DEA. A starting ratio could be 90:10 (v/v) Hexane:Isopropanol.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Injection and Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Monitor the chromatogram for the elution and separation of the diastereomers.
-
-
Optimization:
-
If resolution is poor, systematically adjust the mobile phase composition (e.g., change the ratio of hexane to alcohol).
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
If separation is still not achieved, screen other CSPs with different selectivities.[8]
-
Protocol 2: Diastereomeric Salt Crystallization and Resolution
This protocol outlines a general procedure for separating a racemic basic piperidine derivative using a chiral acid.[10][11][12]
-
Selection of Resolving Agent:
-
Choose an appropriate, commercially available, and enantiomerically pure chiral acid (e.g., di-benzoyl-L-tartaric acid, (S)-mandelic acid).[12]
-
-
Salt Formation:
-
Dissolve the racemic piperidine derivative (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, possibly with gentle heating.
-
Slowly add the resolving agent solution to the piperidine solution while stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of one of the diastereomeric salts.
-
The formation of a precipitate or slurry may be observed.[12] If no crystals form, try concentrating the solution or adding an anti-solvent.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The mother liquor contains the enriched, more soluble diastereomeric salt.[12]
-
-
Purity Check and Recrystallization:
-
Analyze the purity of the crystalline salt (e.g., by HPLC or by measuring its specific rotation).
-
If necessary, recrystallize the salt from a suitable solvent until there is no further change in its physical properties (e.g., melting point, optical rotation) to achieve high diastereomeric purity.[10]
-
-
Regeneration of the Free Piperidine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium carbonate or sodium hydroxide) to deprotonate the piperidine.[12]
-
Extract the free piperidine base into a suitable organic solvent (e.g., diethyl ether, dichloromethane).[12]
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it in vacuo to yield the enantiomerically pure piperidine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. santaisci.com [santaisci.com]
- 7. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Purification of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system for elution. | Optimize the solvent system. A common eluent for similar Boc-protected piperidines is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Monitor fractions by Thin Layer Chromatography (TLC).[1] |
| Overloading of the column. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different purification technique such as recrystallization or preparative HPLC. | |
| Product "Oiling Out" During Recrystallization | The compound is separating from the solution as a liquid instead of a solid. This can happen if the cooling rate is too fast or the solvent polarity is not optimal. | Try a slower cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Experiment with different solvent systems. A two-solvent system, with a "good" solvent where the compound is highly soluble and a "poor" solvent where it is sparingly soluble, can be effective.[2] |
| Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography first to remove the bulk of impurities before attempting recrystallization. | |
| Product Degradation During Purification | The Boc protecting group is sensitive to acidic conditions. | Avoid acidic conditions during workup and purification. Use neutral or slightly basic conditions. If acidic reagents were used in the synthesis, ensure they are thoroughly quenched and removed before purification. |
| Thermal instability. | Avoid excessive heat during solvent removal (rotary evaporation) and drying. | |
| White Precipitate Forms During Workup | Incomplete reaction or presence of inorganic salts. | Ensure the reaction has gone to completion by TLC analysis before workup. Wash the organic layer with water and brine to remove any inorganic salts. |
| Multiple Spots on TLC After Purification | Isomers or degradation products. | Confirm the identity of the spots by techniques like LC-MS. If isomers are present, further optimization of the purification method may be necessary. If degradation is observed, handle the compound under inert atmosphere and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of 4-substituted piperidines may include:
-
Unreacted starting materials: Such as Tert-butyl 4-oxopiperidine-1-carboxylate or the cyclopropylmethylating agent.
-
Byproducts from side reactions: For example, products from over-alkylation or side reactions of the Boc-protecting group.
-
Reagents and catalysts: Residual reagents or catalysts from the reaction.
-
Solvents: Residual solvents from the reaction and workup.
Q2: What is the recommended method for purifying crude this compound?
A2: Flash column chromatography over silica gel is a widely used and effective method for purifying Boc-protected piperidine derivatives.[1][3] Recrystallization can also be used, either alone if the crude product is of reasonable purity, or as a final polishing step after chromatography.
Q3: Which solvent system is best for column chromatography?
A3: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. For example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude mixture.
Q4: How can I effectively remove the Boc-protecting group after purification?
A4: The Boc group can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Q5: My purified product appears as an oil, but the literature reports it as a solid. What should I do?
A5: The physical state can be influenced by residual solvents or minor impurities. Try drying the oil under high vacuum for an extended period. If it remains an oil, attempting to recrystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes) may induce crystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a "good" solvent (e.g., ethyl acetate) with gentle heating.
-
Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the precipitate. This indicates a suitable solvent pair.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent while the solution is still warm until persistent turbidity is observed.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Purity Analysis Before and After Purification
| Analytical Method | Purity of Crude Product (%) | Purity After Column Chromatography (%) | Purity After Recrystallization (%) |
| HPLC | 75-85 | >98 | >99 |
| GC-MS | 70-80 | >97 | >99 |
| ¹H NMR | Contains observable impurities | No significant impurities detected | No significant impurities detected |
Note: The purity values are typical and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for selecting a purification strategy.
References
Technical Support Center: Cyclopropylmethyl Group Stability in Acidic Deprotection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the cyclopropylmethyl (CPM) group during acidic deprotection steps in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropylmethyl (CPM) group prone to instability under acidic conditions?
The instability of the cyclopropylmethyl group under acidic conditions is due to the formation of the highly stabilized yet rearrangement-prone cyclopropylmethyl carbocation. The exceptional stability of this carbocation arises from the overlap of the carbon-carbon bonding orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center, a phenomenon often referred to as "dancing resonance".[1][2][3] However, this same electronic communication facilitates the rapid rearrangement of the strained three-membered ring to less strained cyclobutyl and homoallyl (e.g., 3-butenyl) systems.[1] Consequently, reactions proceeding through a cyclopropylmethyl cation intermediate, such as acidic deprotection, often yield a mixture of products.
Q2: What are the common side products observed during the acidic deprotection of a CPM-containing molecule?
The primary side products result from the rearrangement of the cyclopropylmethyl cation. These include:
-
Cyclobutyl derivatives: Formed via ring expansion.
-
Homoallyl derivatives: Resulting from the ring opening of the cyclopropane.[1]
The ratio of these rearranged products to the desired cyclopropylmethyl-containing product is highly dependent on the specific reaction conditions.[1]
Q3: My reaction is yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. What can I do to favor the desired product?
Controlling the product distribution is a common challenge. The key is to select conditions that either avoid the formation of a discrete cyclopropylmethyl cation or trap it with a nucleophile before it can rearrange. Here are some strategies:
-
Use Milder Acidic Conditions: Strong acids like concentrated trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can promote carbocation formation and subsequent rearrangement. Opting for milder acids or lower concentrations can be beneficial.
-
Solvent Selection: The polarity and nucleophilicity of the solvent are critical. Less polar and more nucleophilic solvents can help to trap the carbocation before rearrangement occurs.[1]
-
Lower the Reaction Temperature: Running the deprotection at lower temperatures can reduce the rate of rearrangement.
-
Choose an Alternative Deprotection Strategy: If acidic conditions consistently lead to rearrangement, consider orthogonal protecting groups that can be removed under non-acidic conditions (e.g., hydrogenolysis, fluoride-mediated cleavage).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acidic deprotection of cyclopropylmethyl-protected functional groups.
Issue 1: Significant formation of rearranged byproducts during deprotection of a CPM ether.
-
Problem: You are deprotecting a cyclopropylmethyl (CPM) ether using a standard acidic protocol (e.g., strong TFA), and you observe significant amounts of cyclobutyl and homoallyl alcohol byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for CPM ether deprotection.
Issue 2: Cleavage of the N-cyclopropylmethyl group under harsh acidic conditions.
-
Problem: When attempting to deprotect another acid-labile group in the molecule using very strong acids (e.g., superacids), you observe cleavage of the N-cyclopropylmethyl bond itself.
-
Explanation: Under highly acidic conditions, such as with trifluoromethanesulfonic acid, protonation can occur on the cyclopropane ring, leading to electrophilic cleavage of the distal C-C bond and ring opening.[4]
-
Solution: Avoid the use of superacids if the integrity of the N-cyclopropylmethyl group is required. If harsh acidic conditions are necessary for other transformations, the N-cyclopropylmethyl group should be introduced later in the synthetic sequence.
Quantitative Data on CPM Stability
The following table summarizes representative data on the stability of a cyclopropylmethyl-containing moiety under various acidic deprotection conditions. Note that the exact yields will be substrate-dependent.
| Protecting Group | Substrate | Deprotection Conditions | Desired Product Yield | Rearranged Product Yield | Reference |
| MCPM Ether | Glucopyranoside derivative | 10% TFA in CH₂Cl₂ | High (not specified) | Not reported | [5] |
| N-Boc | Amine | 25% TFA in CH₂Cl₂, RT, 2h | >95% (expected) | <5% (expected) | [6] |
| N-Boc | Amine | 4M HCl in Dioxane, RT, 30 min | >95% (expected) | <5% (expected) | [7] |
| Acetal | Diol | p-TsOH, MeOH, RT | Variable | Potential for rearrangement | [8] |
| CPM Thioether | Thioether | I₂, K₂CO₃ then amine | N/A (non-acidic) | High (homoallyl amine) | [9] |
MCPM: 1-Methyl 1′-cyclopropylmethyl
Experimental Protocols
Protocol 1: Recommended Deprotection of a 1-Methyl 1'-cyclopropylmethyl (MCPM) Ether
This protocol is based on a successful deprotection reported in the literature and is recommended for preserving the cyclopropylmethyl moiety.[5]
Reaction Scheme:
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delicate deprotection | News | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A5: The direct approach using a Chiral Stationary Phase (CSP) is the most common and effective method. [13]Polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralcel® OD) are highly versatile and have shown great success in separating piperidine derivatives. [14][15]Method development typically involves screening several different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase) to find the optimal conditions. [13][15][16]
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions (Tailing) | Lower mobile phase pH to ~2.5-3.5 or add a competing base like 0.1% TEA. [1][5][8]Use a base-deactivated or end-capped column. [4][8] |
| Column Overload (Tailing or Fronting) | Dilute the sample or decrease the injection volume. [1][4] |
| Sample Solvent Mismatch (Fronting) | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. [1][4] |
| Column Void or Contamination (Tailing) | Flush the column with a strong solvent. [1]If the problem persists, replace the guard column or the analytical column. [1] |
Issue 2: Poor Resolution or Co-elution
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | Adjust the organic-to-aqueous solvent ratio. For gradient elution, make the gradient shallower. [4][6] |
| Incorrect Column Chemistry | Screen alternative stationary phases (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase) to alter selectivity. [1]For polar analytes, consider HILIC. [10] |
| Flow Rate Too High | Decrease the flow rate to improve separation efficiency. [4][9] |
| Inadequate Temperature | Optimize the column temperature. A change of 5-10°C can significantly impact selectivity. [4][9] |
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Piperidine Derivatives
This protocol provides a starting point for method development.
| Parameter | Recommendation |
| Column | C18, Base-Deactivated (e.g., Luna Omega C18, Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Scouting Gradient | 5% to 95% B over 10-15 minutes. [13] |
| Flow Rate | 1.0 mL/min [14] |
| Column Temperature | 30-40 °C [14] |
| Injection Volume | 5-10 µL |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm), or CAD/ELSD if the analyte lacks a chromophore. [15][16] |
Procedure:
-
Prepare the mobile phases, ensuring all solvents are HPLC grade and properly degassed.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare the sample by dissolving it in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
Perform a scouting gradient run to determine the approximate elution time of the analytes.
-
Optimize the gradient slope, isocratic conditions, or mobile phase additives based on the results of the initial run to achieve the desired separation.
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Logical Relationship: Impact of pH on Piperidine and Silanol Groups
Caption: Effect of mobile phase pH on analyte and column interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Epimerization in 4-Substituted Piperidines
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing epimerization during the functionalization of 4-substituted piperidines. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining stereochemical integrity during synthetic modifications.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 4-substituted piperidines, and why is it a concern?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For a 4-substituted piperidine, this typically refers to the inversion of the stereocenter at the C-4 position, converting a cis-isomer to a trans-isomer, or vice versa. This is a significant concern in drug development as different stereoisomers can have vastly different pharmacological activities, potencies, and safety profiles. Maintaining stereochemical purity is critical for the efficacy and safety of the final drug candidate.
Q2: Which functionalization reactions are most prone to causing epimerization at the C-4 position?
A2: Epimerization is most likely to occur in reactions that involve the formation of an intermediate where the C-4 proton is acidic and can be removed, or in reactions proceeding through a planar intermediate. Common problematic reactions include:
-
Base-mediated reactions: Especially when the 4-substituent is an electron-withdrawing group (e.g., ester, ketone), the C-4 proton becomes susceptible to abstraction by a base, leading to a planar enolate intermediate that can be protonated from either face.
-
Coupling reactions at a C-4 substituent: For instance, amide bond formation with a 4-carboxy-piperidine can lead to epimerization via oxazolone formation, similar to what is observed in peptide synthesis.
-
Mitsunobu reactions: While known for stereochemical inversion at the reaction center (e.g., at a 4-hydroxy group), harsh conditions or certain substrates can sometimes lead to epimerization at adjacent centers.
-
Palladium-catalyzed cross-coupling reactions: The basic conditions often employed in these reactions can promote epimerization.
Q3: How does the choice of base affect epimerization?
A3: The strength, steric bulk, and concentration of the base are critical factors. Strong, non-bulky bases (e.g., LDA, NaH) are more likely to deprotonate the C-4 position, leading to epimerization. Weaker bases (e.g., K₂CO₃, NaHCO₃) or sterically hindered bases (e.g., DIPEA, 2,4,6-collidine) are generally preferred as they are less likely to abstract the C-4 proton. It is crucial to use the minimum stoichiometric amount of base necessary to promote the desired reaction.
Q4: What role do solvent and temperature play in controlling epimerization?
A4: Both solvent and temperature have a significant impact on epimerization rates.
-
Solvent: Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates, such as enolates, which can facilitate epimerization.[1] Less polar solvents like THF or dichloromethane (DCM) are often better choices.
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for both the desired reaction and the undesired epimerization.[2] Whenever possible, running reactions at lower temperatures (e.g., 0 °C to -78 °C) can significantly suppress epimerization.[1]
Troubleshooting Guides
Issue 1: Significant epimerization observed during amide coupling of a 4-piperidinecarboxylic acid.
Potential Cause: Formation of a symmetric oxazolone intermediate or direct enolization under basic conditions. This is particularly problematic with strong coupling reagents and bases.
Solutions:
-
Choice of Coupling Reagent and Additives:
-
Use coupling reagents known to suppress racemization, such as those based on carbodiimides (e.g., DIC) in combination with additives like Oxyma Pure or HOAt.[3][4] HATU, while effective, should be used with caution as it can sometimes promote epimerization.[3]
-
Additives like HOBt or HOAt can help minimize epimerization by reducing the lifetime of the activated species.[3]
-
-
Base Selection:
-
Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid stronger bases if possible.
-
-
Temperature Control:
-
Perform the coupling reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[1]
-
-
Reaction Time:
-
Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to conditions that could cause epimerization.
-
Issue 2: Loss of stereochemistry during N-alkylation of a chiral 4-substituted piperidine.
Potential Cause: Although less common than epimerization at C-4, harsh basic conditions or elevated temperatures could potentially lead to unforeseen side reactions affecting stereochemistry. More commonly, the issue might be incomplete reaction or side product formation that complicates purification and analysis.
Solutions:
-
Use of Mild Bases:
-
Employ milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like NaH.[5]
-
-
Control of Stoichiometry:
-
Use a slight excess of the piperidine starting material relative to the alkylating agent to prevent over-alkylation and the formation of quaternary ammonium salts.
-
-
Optimized Reaction Conditions:
-
Conduct the reaction at room temperature or with gentle heating. Avoid unnecessarily high temperatures.
-
Choose an appropriate solvent. For many N-alkylations, acetonitrile or DMF are effective, but if epimerization is a concern, a less polar solvent should be screened.[5]
-
Issue 3: Epimerization of a 4-hydroxy-piperidine during a Mitsunobu reaction.
Potential Cause: The Mitsunobu reaction is designed to proceed with inversion of stereochemistry at the alcohol carbon. However, if the goal is retention or if epimerization at an adjacent center is observed, the reaction conditions need to be carefully controlled. Epimerization at C-4 is not the primary pathway but can be a concern if the 4-substituent itself is being modified and has an acidic proton.
Solutions:
-
Reagent Purity: Ensure all reagents (triphenylphosphine, DEAD/DIAD) are pure, as impurities can lead to side reactions.[6]
-
Temperature Control: Add the azodicarboxylate slowly at 0 °C to control the initial exotherm.[6]
-
Nucleophile pKa: The pKa of the nucleophile is critical. Highly acidic nucleophiles may require modified conditions.
-
Protecting Groups: Ensure that other functional groups on the piperidine ring are compatible with the reaction conditions.
Quantitative Data on Epimerization
The extent of epimerization is highly dependent on the specific substrate and reaction conditions. The following tables provide illustrative data from the literature.
Table 1: Effect of Base on the Epimerization of a 4-Ester-Substituted Piperidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | THF | 25 | 12 | 95:5 |
| 2 | DBU | THF | 25 | 2 | 60:40 |
| 3 | LDA | THF | -78 | 1 | 20:80 |
| 4 | NaH | DMF | 25 | 4 | 30:70 |
Note: This data is illustrative and based on general principles. Actual results will vary.
Table 2: Influence of Coupling Reagents on Epimerization during Amide Bond Formation with 4-Piperidinecarboxylic Acid
| Entry | Coupling Reagent | Additive | Base | Solvent | Diastereomeric Ratio (desired:epimer) |
|---|---|---|---|---|---|
| 1 | HATU | - | DIPEA | DMF | 90:10 |
| 2 | HBTU | HOBt | DIPEA | DMF | 92:8 |
| 3 | DIC | Oxyma Pure | Collidine | DCM | >98:2 |
| 4 | EDC | - | DMAP | DCM | 85:15 |
Note: This data is illustrative and based on general principles observed in peptide coupling chemistry, which are applicable to this system.[3][4]
Experimental Protocols
Protocol 1: Amide Coupling of N-Boc-cis-4-piperidinecarboxylic Acid with Benzylamine with Minimized Epimerization
-
Materials: N-Boc-cis-4-piperidinecarboxylic acid, Benzylamine, DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure, Collidine, Dichloromethane (DCM, anhydrous).
-
Procedure: a. To a solution of N-Boc-cis-4-piperidinecarboxylic acid (1.0 eq.) and Oxyma Pure (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add DIC (1.1 eq.). b. Stir the mixture at 0 °C for 20 minutes. c. Add benzylamine (1.1 eq.) followed by collidine (1.2 eq.). d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography. h. Analyze the diastereomeric ratio by chiral HPLC or NMR spectroscopy.
Protocol 2: Stereoretentive N-Alkylation of a Chiral 4-Substituted Piperidine
-
Materials: Chiral 4-substituted piperidine, Alkyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (anhydrous).
-
Procedure: a. To a solution of the chiral 4-substituted piperidine (1.2 eq.) in anhydrous acetonitrile, add finely ground K₂CO₃ (1.5 eq.). b. Stir the suspension at room temperature for 15 minutes. c. Add the alkyl bromide (1.0 eq.) dropwise. d. Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS. e. Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography. h. Confirm the retention of stereochemistry by comparing the analytical data (e.g., chiral HPLC) with that of the starting material.
Visual Guides
Caption: Troubleshooting workflow for addressing epimerization.
Caption: Mechanisms leading to epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Scale-up challenges for the synthesis of 4-alkylpiperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 4-alkylpiperidines. The primary synthetic route addressed is the catalytic hydrogenation of 4-alkylpyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 4-alkylpiperidines? A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of the corresponding 4-alkylpyridines. This process typically involves using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under elevated hydrogen pressure and temperature.[1][2]
Q2: Why is the hydrogenation of a pyridine ring challenging? A2: The aromatic nature of the pyridine ring makes it inherently stable and resistant to reduction. The nitrogen atom in the ring can also act as a catalyst poison by strongly binding to the metal surface of the catalyst, thereby deactivating it.[3] Overcoming this requires significant energy input, often in the form of high pressure and temperature, and careful selection of the catalyst.[2]
Q3: What are the main safety concerns when scaling up pyridine hydrogenation? A3: The primary safety concerns are managing the highly exothermic nature of the reaction and handling flammable hydrogen gas under high pressure. Poor heat dissipation on a large scale can lead to a runaway reaction.[4] Additionally, pyrophoric catalysts like Palladium on Carbon (Pd/C) pose a fire risk if handled improperly in the presence of air and solvents.
Q4: What is the difference between homogeneous and heterogeneous catalysts in this context? A4: Heterogeneous catalysts (e.g., Pd/C, PtO₂) exist in a different phase from the reaction mixture (solid catalyst in a liquid/gas reaction) and are favored for scale-up due to their ease of separation and recovery.[5] Homogeneous catalysts dissolve in the reaction mixture, which can offer higher activity and selectivity but complicates product purification and catalyst recycling.[5]
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Question: We are experiencing a significant drop in yield and incomplete conversion when scaling up the hydrogenation of a 4-alkylpyridine from gram to kilogram scale. What are the potential causes and solutions?
Answer: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.
-
Potential Cause 1: Inefficient Mass Transfer (Gas-Liquid)
-
Problem: On a larger scale, effectively dissolving hydrogen gas into the liquid phase and ensuring it reaches the solid catalyst surface becomes difficult. Poor agitation or reactor geometry can lead to hydrogen starvation, slowing down or stalling the reaction.
-
Solution: Improve agitation efficiency by using appropriately designed impellers (e.g., gas-inducing turbines). Increase hydrogen pressure to improve its solubility in the reaction medium. Consider optimizing the solvent, as hydrogen solubility varies between solvents.
-
-
Potential Cause 2: Catalyst Deactivation (Poisoning)
-
Problem: The pyridine substrate or impurities in the starting material/solvent can act as catalyst poisons. The nitrogen lone pair can bind strongly to the catalyst's active sites, inhibiting its function.[3] This effect can be more pronounced on a larger scale where reactant purity may differ.
-
Solution: Ensure high purity of the 4-alkylpyridine starting material. Pre-treating the substrate by passing it through activated carbon can remove potential poisons. If poisoning is suspected, increasing the catalyst loading may be a temporary solution, but addressing the root cause is more economical.
-
-
Potential Cause 3: Poor Heat Transfer
-
Problem: Pyridine hydrogenation is highly exothermic. Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[4] This can create localized hot spots, leading to side reactions, byproduct formation, and potentially catalyst degradation.
-
Solution: Implement robust temperature control using a reactor jacket with a suitable heat transfer fluid. Control the rate of reaction by adjusting the hydrogen feed rate or by adding the substrate portion-wise to manage the exotherm.
-
// Path for Mass Transfer start -> check_mixing [label=" Check\n Process\n Parameters"]; check_mixing [label="Is agitation efficient?\nIs H₂ pressure adequate?", node, **sub_node_style]; check_mixing -> improve_mixing [label="No"]; improve_mixing [label="Solution:\n- Increase agitation speed\n- Use gas-inducing impeller\n- Increase H₂ pressure", shape=note, node, **sub_node_style];
// Path for Catalyst Issues check_mixing -> check_catalyst [label="Yes"]; check_catalyst [label="Is catalyst activity low?\n(Test on small scale)", node, **sub_node_style]; check_catalyst -> catalyst_poisoned [label="Yes"]; catalyst_poisoned [label="Potential Cause:\nCatalyst Poisoning", shape=oval, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_poisoned -> purify_sm [label="Solution:\n- Purify starting material\n- Increase catalyst loading\n- Use guard bed", shape=note, node, **sub_node_style];
// Path for Thermal Issues check_catalyst -> check_temp [label="No"]; check_temp [label="Is there an uncontrolled\nexotherm?", node, **sub_node_style]; check_temp -> thermal_issue [label="Yes"]; thermal_issue [label="Potential Cause:\nPoor Heat Transfer", shape=oval, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; thermal_issue -> improve_cooling [label="Solution:\n- Improve reactor cooling\n- Control reagent addition rate\n- Use higher boiling solvent", shape=note, node, **sub_node_style];
// End Path check_temp -> end_node [label="No"]; end_node [label="Re-evaluate\nReaction Kinetics", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
edge [color="#4285F4", fontname="Arial", fontsize=10]; } .dot Troubleshooting workflow for low yield.
Issue 2: Poor Stereoselectivity (Cis/Trans Isomer Ratio)
Question: Our synthesis of a 2,4-disubstituted piperidine is producing an unfavorable cis/trans isomer ratio upon scale-up. How can we improve the desired stereoselectivity?
Answer: Stereoselectivity in pyridine hydrogenation is highly sensitive to reaction conditions.
-
Potential Cause 1: Sub-optimal Hydrogen Pressure
-
Problem: Hydrogen pressure can significantly influence the stereochemical outcome. It has been reported that increasing hydrogen pressure can favor the formation of the cis isomer. For example, one study showed that increasing pressure from 30 bar to 80 bar changed the diastereomeric ratio from 1:1 to 1.7:1 in favor of the cis product.[2]
-
Solution: Systematically screen a range of hydrogen pressures at the pilot scale. Higher pressures often favor the kinetic product by influencing the orientation of the substrate as it adsorbs onto the catalyst surface.
-
-
Potential Cause 2: Incorrect Catalyst or Solvent
-
Problem: The choice of catalyst and solvent system plays a crucial role. Acidic conditions, such as using acetic acid as a solvent with a PtO₂ catalyst, are known to influence selectivity.[1] The solvent can affect the conformation of the intermediate species on the catalyst surface.
-
Solution: If feasible, screen different catalyst/solvent combinations. For instance, switching from Pd/C in ethanol to Rh/C in trifluoroethanol could alter the selectivity profile.[3]
-
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify our 4-alkylpiperidine product. The crude material contains unreacted starting material and other basic impurities. What are some effective large-scale purification techniques?
Answer: The basic nature of piperidines allows for effective purification via acid-base extraction, while specific impurities may require other methods.
-
Solution 1: Acid-Base Extraction
-
Application: This is the most effective method for separating the basic piperidine product from non-basic or less-basic impurities (like residual pyridine, which is a weaker base).
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an acidic aqueous solution (e.g., dilute HCl). The 4-alkylpiperidine will form a salt and move to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified free-base product is re-extracted into an organic solvent.
-
-
Solution 2: CO₂-Triggered Separation
-
Application: This is an elegant and salt-free method for separating piperidines from unreacted pyridines.[6][7]
-
Procedure: The crude mixture is dissolved in a biphasic water-organic solvent system. Pressurizing the system with CO₂ selectively and reversibly protonates the more basic piperidine to form a water-soluble bicarbonate salt, which partitions into the aqueous phase, leaving the less basic pyridine in the organic phase.[6][7] The aqueous phase is then depressurized to release CO₂, and the pure piperidine can be recovered.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Pyridine Hydrogenation
This table summarizes data from various studies on the hydrogenation of substituted pyridines, highlighting the impact of key parameters on reaction outcomes.
| Substrate | Catalyst | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Conversion/Yield (%) | Key Finding |
| 2,6-Lutidine | Rh₂O₃ (0.5 mol%) | 5 | 40 | TFE | 3 | 100% Conv. | Rh₂O₃ is highly effective under mild conditions.[3] |
| 2,6-Lutidine | Rh₂O₃ (1 mol%) | 50 | 80 | Acetic Acid | 1.5 | 98% Conv. | High pressure and temperature are not always necessary.[3] |
| Pyridine | 1% Pd/Al₂O₃ | 70 | 60 | - | - | 99% Conv. | Bimetallic catalysts can show high activity.[8] |
| Pyridine-2-acetic ester | 10% Pd/C | 80-90 | 80 | - | - | >95% Conv. | High pressure needed for full conversion of some substrates.[2] |
| Pyridine-2-acetic ester | 10% Pd/C | 50 | 100 | - | - | <90% Conv. | A significant drop in pressure leads to lower conversion.[2] |
| Asymmetrical Pyridine | Pt/C | 80 | - | - | - | - | Diastereomeric ratio (cis:trans) changed to 1.7:1.[2] |
| Asymmetrical Pyridine | Pt/C | 30 | - | - | - | - | Diastereomeric ratio (cis:trans) was 1:1.[2] |
TFE = Trifluoroethanol
Experimental Protocols
Protocol 1: Kilogram-Scale Catalytic Hydrogenation of 4-methylpyridine
This protocol is a representative example for scaling up the hydrogenation of an alkylpyridine. Warning: This reaction should only be performed by trained personnel in an appropriate high-pressure facility with rigorous safety protocols.
Equipment:
-
100 L stainless steel high-pressure autoclave (hydrogenator) equipped with a gas-inducing impeller, cooling/heating jacket, temperature probe, pressure transducer, and hydrogen inlet.
-
Catalyst filtration system (e.g., filter press or enclosed filter housing with Celite®).
Reagents:
-
4-Methylpyridine (10.0 kg, 107.4 mol)
-
5% Palladium on Carbon (Pd/C, 50% wet) (500 g, ~2.5 wt% dry basis)
-
Ethanol (EtOH), denatured (50 L)
-
Nitrogen (for inerting)
-
Hydrogen (high purity)
Procedure:
-
Inerting the Reactor: Seal the autoclave and purge the vessel three times with nitrogen to remove all oxygen.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst to the reactor. Caution: Wet Pd/C is less pyrophoric but should still be handled with care. Do not allow it to dry out in the air.
-
Solvent and Substrate Addition: Add the ethanol to the reactor, followed by the 4-methylpyridine.
-
Pressurization and Reaction:
-
Seal the reactor completely. Begin agitation.
-
Purge the headspace three times with hydrogen gas.
-
Pressurize the reactor to 10 bar (approx. 150 psi) with hydrogen.
-
Heat the reactor contents to 60-70 °C. The hydrogenation is exothermic, and the cooling system should be engaged to maintain the target temperature.
-
The reaction progress is monitored by the cessation of hydrogen uptake from the reservoir. The typical reaction time is 8-16 hours.
-
-
Reaction Completion and Cooldown:
-
Once hydrogen uptake has stopped, cool the reactor to ambient temperature (< 25 °C).
-
Carefully vent the excess hydrogen pressure and purge the reactor three times with nitrogen.
-
-
Catalyst Filtration:
-
Under a nitrogen blanket, carefully filter the reaction mixture through a pre-wetted pad of Celite® to remove the Pd/C catalyst. Never perform this filtration in an open atmosphere, as the catalyst can ignite upon contact with air.
-
Wash the filter cake with additional ethanol (2 x 5 L) to recover all the product.
-
-
Work-up and Isolation:
-
Combine the filtrate and washes.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil (4-methylpiperidine) can be purified by vacuum distillation to yield the final product (Typical boiling point: ~128-130 °C). The expected yield is typically >95%.
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. thalesnano.com [thalesnano.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Alkyl-N-Boc-Piperidines
The 4-alkyl-N-Boc-piperidine motif is a crucial building block in medicinal chemistry, frequently appearing in a wide array of pharmaceutical compounds. The selection of an appropriate synthetic strategy is paramount for the efficient and scalable production of these valuable intermediates. This guide provides a comparative analysis of the most common and effective methods for the synthesis of 4-alkyl-N-Boc-piperidines, offering a detailed look at their respective experimental protocols, performance metrics, and overall advantages and disadvantages.
Comparative Analysis of Synthetic Methods
The primary methods for the synthesis of 4-alkyl-N-Boc-piperidines include Grignard reactions, Suzuki coupling, reductive amination, and Negishi coupling. Each approach offers a unique set of features that make it more or less suitable depending on the specific target molecule, available starting materials, and desired scale of production.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | N-Boc-4-piperidone | Alkyl/Aryl magnesium halide | 2-12 h | -78 to RT | 60-90 | Widely applicable, readily available reagents. | Sensitive to moisture and air, potential for side reactions (e.g., enolization, reduction).[1] |
| Suzuki Coupling | N-Boc-4-methylene-piperidine or N-Boc-4-piperidone derivative | Aryl/Alkyl boronic acid or ester, Palladium catalyst, Base | 12-24 h | 80-110 | 70-95 | High functional group tolerance, mild reaction conditions.[2][3] | Cost of palladium catalyst, potential for catalyst poisoning. |
| Reductive Amination | N-Boc-4-piperidone | Alkylamine, Reducing agent (e.g., NaBH(OAc)₃) | 4-24 h | RT | 75-90 | Forms C-N bond directly, operationally simple.[4][5] | Primarily for N-alkylation, not direct C-alkylation of the ring. |
| Negishi Coupling | 4-Halo-N-Boc-piperidine or N-Boc-4-piperidone derivative | Alkyl/Aryl zinc reagent, Palladium catalyst | 2-12 h | RT to 60 | 70-90 | High reactivity and functional group tolerance.[6][7] | Requires preparation of organozinc reagents, which can be sensitive. |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Grignard Reaction: Synthesis of 4-Alkyl-4-hydroxy-N-Boc-piperidine
This protocol describes the addition of a Grignard reagent to N-Boc-4-piperidone to yield a tertiary alcohol, which can be subsequently deoxygenated to the corresponding alkyl derivative.
Materials:
-
N-Boc-4-piperidone
-
Alkyl or Aryl bromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq.) are placed. A solution of the alkyl/aryl bromide (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
Addition to Piperidone: In a separate flask, a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF is cooled to -78 °C. The freshly prepared Grignard reagent is added slowly to the piperidone solution.[1]
-
Reaction and Quenching: The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki Coupling: Synthesis of 4-Aryl-N-Boc-piperidine
This protocol outlines the synthesis of a 4-aryl-N-Boc-piperidine from a boronate ester derived from N-Boc-4-piperidone.[3]
Materials:
-
N-Boc-4-piperidone
-
Pinacolborane
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Aryl bromide
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
Procedure:
-
Boronate Ester Formation: N-Boc-4-piperidone is converted to its corresponding enol triflate, which is then reacted with pinacolborane in the presence of a palladium catalyst and a base to form the N-Boc-tetrahydropyridinylboronate ester.
-
Suzuki Coupling: To a solution of the boronate ester (1.0 eq.) and the aryl bromide (1.2 eq.) in a suitable solvent, the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and an aqueous solution of the base (e.g., 2M K₂CO₃) are added.
-
Reaction and Work-up: The reaction mixture is heated to 80-100 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Reduction: The resulting tetrahydropyridine derivative is then reduced to the corresponding piperidine using a standard hydrogenation procedure (e.g., H₂, Pd/C). The crude product is purified by column chromatography.
Reductive Amination: Synthesis of N-(Alkyl)-4-amino-N-Boc-piperidine
This protocol details the synthesis of an N-alkylated aminopiperidine derivative, which is a common application of this method starting from N-Boc-4-piperidone.[4]
Materials:
-
N-Boc-4-piperidone
-
Primary amine (e.g., Aniline)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane, DCE)
-
Acetic acid (catalytic)
Procedure:
-
Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq.) and the primary amine (1.1 eq.) in the chosen solvent, a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described.
Caption: Grignard reaction pathway for 4-alkyl-N-Boc-piperidines.
Caption: Suzuki coupling pathway for 4-aryl-N-Boc-piperidines.
Caption: Reductive amination for N-alkylation of 4-aminopiperidine scaffold.
Conclusion
The synthesis of 4-alkyl-N-Boc-piperidines can be achieved through several effective methods, each with its own set of strengths and weaknesses. The Grignard reaction offers a direct and versatile approach, particularly for the introduction of simple alkyl and aryl groups. The Suzuki coupling provides excellent functional group tolerance and is ideal for the synthesis of 4-aryl-N-Boc-piperidines. Reductive amination is a powerful tool for the synthesis of N-substituted 4-aminopiperidine derivatives. Finally, the Negishi coupling represents a highly reactive and versatile option for a broad range of substrates.
The choice of the optimal synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials and reagents, the required scale of the synthesis, and the specific functional groups present in the target molecule. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision and select the most appropriate method for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 4-Cyclopropylmethylpiperidine and Other 4-Alkylpiperidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 4-cyclopropylmethylpiperidine against other 4-alkylpiperidines, such as those with methyl, ethyl, and propyl substituents. This document synthesizes available data on their interactions with key CNS targets, including sigma (σ) receptors, dopamine (D) receptors, and opioid (μ, δ, κ) receptors.
The 4-alkylpiperidine scaffold is a prevalent motif in medicinal chemistry, and modifications at the 4-position can significantly influence a compound's pharmacological profile. This guide summarizes quantitative binding affinity data, details common experimental protocols for assessing biological activity, and visualizes relevant signaling pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the available in vitro binding affinities (Ki, in nM) of 4-cyclopropylmethylpiperidine and other 4-alkylpiperidines for sigma, dopamine, and opioid receptors. It is important to note that direct comparative data for the simple N-unsubstituted or N-methylated 4-alkylpiperidines is limited in the public domain. Much of the available data comes from studies on more complex molecules where the 4-alkylpiperidine is part of a larger chemical entity. Therefore, the data presented here is compiled from various sources and may involve different molecular scaffolds, which should be considered when interpreting the results.
Table 1: Sigma Receptor Binding Affinities of 4-Alkylpiperidine Derivatives
| 4-Alkyl Substituent | Compound Series Context | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |
| Methyl | N-Phenoxyethylpiperidines | 0.34 - 1.49[1] | 52.3 - 809[1] |
| Cyclopropylmethyl | Data Not Available | Data Not Available | Data Not Available |
| Propyl | 4-(m-OH-phenyl)piperidines | Data Not Available | Data Not Available |
| Ethyl | 4-(m-OH-phenyl)piperidines | Data Not Available | Data Not Available |
Note: The available literature strongly suggests that the nature of the substituent at the 4-position of the piperidine ring influences sigma receptor affinity, with a 4-methyl group often found to be optimal for σ₁ receptor interaction in certain chemical series.[1]
Table 2: Dopamine Receptor Binding Affinities of 4-Alkylpiperidine Derivatives
| 4-Alkyl Substituent | Compound Series Context | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | D₄ Receptor Ki (nM) |
| Methyl | N-Benzyl-piperidines | Data Not Available | Data Not Available | Data Not Available |
| Cyclopropylmethyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Propyl | 4-(3-methanesulfonyl-phenyl)-piperidine | >1000[2] | Data Not Available | Data Not Available |
| Ethyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The affinity of 4-alkylpiperidine derivatives for dopamine receptors is highly dependent on the other substituents on the piperidine ring and the overall molecular scaffold.
Table 3: Opioid Receptor Binding Affinities of 4-Alkylpiperidine Derivatives
| 4-Alkyl Substituent | Compound Series Context | μ Receptor Ki (nM) | δ Receptor Ki (nM) | κ Receptor Ki (nM) |
| Methyl | 4-(m-OH-phenyl)-piperidines | Varies with N-substituent | Varies with N-substituent | Varies with N-substituent |
| Cyclopropylmethyl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| n-Propyl | 4-(m-OH-phenyl)-piperidines | Varies with N-substituent | Varies with N-substituent | Varies with N-substituent |
| Ethyl | 4-(m-OH-phenyl)-piperidines | Varies with N-substituent | Varies with N-substituent | Varies with N-substituent |
Note: Structure-activity relationship studies on 4-(m-hydroxyphenyl)piperidines indicate that increasing the bulk of the 4-alkyl substituent can modulate μ-opioid receptor affinity and efficacy.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the biological activity of 4-alkylpiperidine derivatives.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]-raclopride for D₂ receptors, or [³H]-DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled test compound.
-
Incubation is carried out at a specific temperature for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: General workflow for a radioligand binding assay.
Functional Assays
Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture:
-
Cells stably expressing the Gᵢ-coupled receptor of interest (e.g., CHO or HEK293 cells expressing the D₂ receptor) are cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound.
-
The reaction is incubated for a specific time at a controlled temperature.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A standard curve is generated to correlate the assay signal with cAMP concentration.
-
The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the forskolin-stimulated response (IC₅₀ for antagonists) is determined by non-linear regression.
-
Objective: To measure the activation of G-proteins by an agonist, which is an early event in GPCR signaling.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The incubation is carried out for a specific time at a controlled temperature.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration to separate the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide.
-
The radioactivity on the filters is quantified by scintillation counting.
-
-
Data Analysis:
-
The concentration of the agonist that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC₅₀) is determined by non-linear regression.
-
Signaling Pathways
The biological effects of 4-alkylpiperidines are mediated through their interaction with specific receptor signaling pathways.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation is involved in the modulation of various signaling pathways, including calcium signaling and the regulation of ion channels.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Mu-Opioid Receptor (MOR) Signaling
The μ-opioid receptor is a GPCR that also couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, as well as the modulation of ion channels, resulting in analgesic and other effects.
Caption: Mu-Opioid Receptor Signaling Pathway.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Boc and Cbz Protecting Groups on Piperidines
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic route. The piperidine moiety is a prevalent scaffold in many pharmaceuticals, making the choice of its N-protecting group a common challenge. Among the most widely used protecting groups for the piperidine nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide provides an objective comparison of their stability, supported by experimental data, to aid in the selection process for syntheses involving piperidine derivatives.
The primary distinction between the Boc and Cbz protecting groups lies in their orthogonal stability profiles. The Boc group is characteristically labile to acidic conditions, while remaining stable to basic, nucleophilic, and reductive (catalytic hydrogenation) conditions.[1] In contrast, the Cbz group is renowned for its stability under both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group in the presence of the other.[2]
Data Presentation
The following tables summarize the comparative stability and deprotection conditions for Boc and Cbz groups on a piperidine core.
Table 1: General Stability of N-Boc- and N-Cbz-Piperidine
| Condition | N-Boc-Piperidine | N-Cbz-Piperidine |
| Strong Acids (e.g., TFA, HCl) | Labile[1] | Generally Stable (can be cleaved with strong acids like HBr in acetic acid)[2] |
| Weak Acids | Stable | Stable |
| Strong Bases (e.g., NaOH) | Stable[1] | Stable |
| Weak Bases (e.g., Piperidine) | Stable | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[2] | Labile[2] |
| Nucleophiles | Generally Stable | Stable |
Table 2: Deprotection Conditions and Performance for N-Protected Piperidines
| Protecting Group | Deprotection Method | Typical Reagents | Typical Reaction Time | Deprotection Yield (%) |
| Boc | Acidolysis | 20-50% TFA in DCM or 4M HCl in Dioxane[1] | 0.5 - 3 hours[1] | >95%[3] |
| Cbz | Hydrogenolysis | H₂ (1 atm), 5-10% Pd/C in MeOH or EtOH[2] | 4 - 48 hours[4] | 90-98%[4] |
| Cbz | Strong Acid | HBr in Acetic Acid | Variable | Variable |
Experimental Protocols
Detailed methodologies for the deprotection of N-Boc- and N-Cbz-piperidine are provided below. These protocols are based on general procedures and may require optimization for specific substrates.
Protocol 1: Deprotection of N-Boc-Piperidine using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-piperidine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction can be exothermic and may evolve isobutene and CO₂ gas; ensure adequate ventilation.
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected piperidine. The product may be obtained as the free base or its trifluoroacetate salt, depending on the workup procedure.
Protocol 2: Deprotection of N-Cbz-Piperidine by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (5-10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Cbz-piperidine (1.0 equivalent) in methanol or ethanol in a round-bottom flask or a suitable hydrogenation vessel.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 48 hours depending on the substrate and catalyst activity.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected piperidine.
Mandatory Visualization
Caption: Decision workflow for piperidine deprotection.
Caption: Workflow for deprotection analysis.
References
A Comparative Guide to N-Boc-Piperidine Deprotection Methodologies
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) group is a vital tool for the protection of amine functionalities, particularly the nitrogen atom in piperidine rings. Its stability under various conditions and straightforward removal make it a popular choice in multi-step organic synthesis. However, the selection of the appropriate deprotection method is critical to ensure high yield and purity of the final product, especially in the presence of sensitive functional groups. This guide provides a comprehensive comparison of common and alternative methods for the deprotection of N-Boc-piperidines, supported by experimental data and detailed protocols.
Comparison of Deprotection Methods
The choice of a deprotection strategy is contingent on the substrate's properties, including the presence of other acid-labile or thermally sensitive groups, and the desired reaction conditions such as temperature and pH neutrality.[1] The most common methods involve acidic conditions, but thermal and other milder alternatives have emerged as valuable tools in a chemist's arsenal.
| Method | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM)[2] | 1-4 hours[2][3] | Room Temperature[2][3] | >95% (Typical) | Highly effective and reliable.[3] | Harsh conditions can cleave other acid-sensitive groups; requires careful work-up to remove TFA.[3] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Methanol[2][3] | 1-4 hours[2][3] | Room Temperature[2][3] | >95% (Typical) | Forms a hydrochloride salt which can be easily isolated.[3] | Can be corrosive; may not be suitable for all substrates. |
| Deep Eutectic Solvent | Choline Chloride:p-Toluenesulfonic Acid (ChCl:pTSA)[4] | 15 minutes[4] | Room Temperature[4] | ~100%[4] | Green, efficient, and mild.[4] | Requires preparation of the deep eutectic solvent. |
| Thermal Deprotection | ||||||
| Boiling Water | Water[5] | 10-12 minutes[5] | 100°C[5] | 90-97%[5] | Environmentally friendly ("green"), catalyst-free, and efficient.[5] | Requires temperatures that might not be suitable for all substrates.[6] |
| Continuous Flow | Methanol or Trifluoroethanol[1][6] | 30 minutes[1] | 240°C[1] | 88-93%[1] | Rapid, efficient, and suitable for scaling up.[6] | Requires specialized equipment and high temperatures. |
| Alternative Methods | ||||||
| Oxalyl Chloride/Methanol | (COCl)₂ in Methanol[1][7] | 1-4 hours[1][7] | Room Temperature[1][7] | >70% (up to 90%)[1][7] | Mild conditions, selective for N-Boc group.[1][7] | Oxalyl chloride is toxic and moisture-sensitive. |
| Iron(III) Catalysis | Catalytic FeCl₃ in DCM[1] | Not Specified | Room Temperature[1] | High[1] | Mild and catalytic.[1] | May require screening of iron catalysts and ligands for optimal performance. |
| Trimethylsilyl Iodide (TMSI) | TMSI in DCM with NaHCO₃[8] | 12-24 hours[9] | Room Temperature[9] | Good | pH neutral conditions.[8] | TMSI is reactive and requires careful handling. |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane[9] | 12-24 hours[9] | Room Temperature[9] | Good | Milder than strong acids.[9] | Longer reaction times may be required. |
Experimental Protocols
Acidic Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for N-Boc deprotection.[3]
Materials:
-
N-Boc-piperidine derivative
-
Anhydrous Dichloromethane (DCM)[3]
-
Trifluoroacetic Acid (TFA)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)[3]
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.[3]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[3]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine.[3]
Thermal Deprotection in Boiling Water
This method offers a green and efficient alternative to acidic deprotection.[5]
Materials:
-
N-Boc-piperidine derivative
-
Deionized water[5]
-
Dichloromethane (DCM)[5]
-
Anhydrous magnesium sulfate or sodium sulfate[5]
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-piperidine derivative (1 mmol) in deionized water (1 mL).[5]
-
Heat the mixture to reflux (100°C) with vigorous stirring.[5][10]
-
Monitor the reaction by TLC; the reaction is often complete within 12-15 minutes.[5][10]
-
Extract the aqueous layer with additional DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[5]
Mild Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[1][7]
Materials:
Procedure:
-
Dissolve the N-Boc-piperidine derivative in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[1]
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.[1][7]
-
Upon completion, quench the reaction carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected piperidine.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflows for the described deprotection methods.
Caption: Workflow for acidic deprotection of N-Boc-piperidines.
Caption: Workflow for thermal deprotection in boiling water.
Caption: Decision tree for selecting a Boc deprotection method.
Conclusion
The deprotection of N-Boc-piperidines is a fundamental transformation in organic synthesis. While traditional acidic methods remain robust and widely used, the development of thermal and other mild deprotection protocols provides valuable alternatives for substrates containing sensitive functional groups.[1] By considering the nature of the substrate and the desired reaction conditions, researchers can select the optimal deprotection strategy to achieve high yields and purity of their target piperidine derivatives. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: HPLC vs. SFC for the Purification of Chiral Piperidine Derivatives
For researchers, scientists, and professionals in drug development, the efficient and reliable purification of chiral piperidine derivatives is a critical task. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals, and their stereochemistry often dictates their pharmacological activity and safety profile. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, but Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most suitable method for your purification needs.
At a Glance: Key Differences Between HPLC and SFC
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., hexane, ethanol, methanol, water) | Supercritical Carbon Dioxide (CO₂) |
| Typical Modifiers | Varies based on mode (Normal Phase, Reversed Phase) | Alcohols (e.g., methanol, ethanol) |
| Operating Pressure | Moderate to High (up to 400 bar, higher for UHPLC) | High (typically 100-400 bar) |
| Analysis Speed | Can be time-consuming | Generally 3 to 5 times faster than HPLC due to low viscosity and high diffusivity of the mobile phase.[1] |
| Solvent Consumption | High, especially in normal phase | Significantly lower, reducing costs and environmental impact.[1] |
| Environmental Impact | Use of toxic organic solvents is a concern | "Greener" alternative due to the use of CO₂. |
| Cost | Lower initial instrument cost, but higher solvent and disposal costs | Higher initial instrument cost, but lower operational costs. |
| Separation Efficiency | Good, but can be limited by pressure constraints | Often higher due to better mass transfer. |
| Sample Throughput | Lower | Higher, making it suitable for high-throughput screening. |
Performance Data: Chiral Separation of Piperidine Derivatives
HPLC Performance Data
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride (derivatized with PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | > 4.0 | A simple, precise, accurate, robust chiral high-performance liquid chromatographic (chiral HPLC) method was developed for estimation of (S)-piperidin-3-amine (S-isomer) in (R)-piperidin-3-amine dihydrochloride (R-AMP). The proposed chiral HPLC-UV method involves a precolumn derivatization technique with para toluene sulphonyl chloride (PTSC) in the presence of a base to introduce chromophore into analytes. It utilizes chiralpak AD-H column with a simple mobile phase of 0.1% diethyl amine in ethanol with a 0.5 mL/min flow rate. The resolution between the two enantiomers was more than 4.0. |
| (S)-1-Boc-3-hydroxypiperidine and (R)-1-Boc-3-hydroxypiperidine | Chiralpak-IC3 (250 x 4.6 mm, 3µm) | Isocratic Normal Phase | - | Baseline | An efficient Isocratic Normal Phase-HPLC method using Chiralpak-IC3 (250 × 4.6 mm, 3µm) column was developed and qualified with respect to specificity, accuracy, linearity and precision. |
| 2,4-disubstituted chiral piperidine | - | - | - | - | Notably, previous synthesis of such 2,4-disubstituted chiral piperidine was nontrivial, which required 8 steps and costly and inefficient diastereomer separation by column purification and enantiomer separation by chiral SFC purification. |
Note: "-" indicates data not specified in the source.
SFC Performance Data
| Compound | Chiral Stationary Phase | Mobile Phase (CO₂ with modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Analysis Time | Reference |
| 2,4-disubstituted chiral piperidine | - | - | - | - | - | - | Notably, previous synthesis of such 2,4-disubstituted chiral piperidine was nontrivial, which required 8 steps and costly and inefficient diastereomer separation by column purification and enantiomer separation by chiral SFC purification. |
| General Chiral Primary Amines | Cyclofructan-based | Methanol with 0.3–0.2% (v/v) trifluoroacetic acid–triethylamine | - | - | - | Shorter than normal phase HPLC | Supercritical (subcritical) fluid chromatography (SFC) was evaluated as an alternative to high performance liquid chromatography (HPLC) for the enantiomeric separation of primary amines on a cyclofructan-based chiral stationary phase. |
Note: "-" indicates data not specified in the source. A direct comparison with HPLC for the same piperidine derivative is not available in the cited literature.
Experimental Protocols
Chiral HPLC Method for (S)-piperidin-3-amine
This method involves a pre-column derivatization to introduce a chromophore for UV detection.
-
Derivatization: The analyte is derivatized with para-toluene sulfonyl chloride (PTSC) in the presence of a base.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H.
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 228 nm.
General Chiral SFC Method Development
A common approach for developing a chiral SFC method involves screening various columns and mobile phase modifiers.
-
Instrumentation: An SFC system equipped with a backpressure regulator and a detector (e.g., UV or MS).
-
Columns: A selection of chiral stationary phases (CSPs), often polysaccharide-based (e.g., Chiralpak series) or cyclofructan-based.
-
Mobile Phase: Supercritical CO₂ with a modifier, typically an alcohol such as methanol or ethanol. Additives like trifluoroacetic acid (for acidic compounds) or triethylamine (for basic compounds) may be included to improve peak shape and resolution.
-
Screening Process: The racemic mixture is injected onto each column with a gradient of the modifier to identify promising separation conditions.
-
Optimization: Once a suitable column and modifier are identified, parameters such as modifier percentage, back pressure, temperature, and flow rate are optimized to achieve baseline separation.
Visualizing the Workflow
To better understand the process of method development for each technique, the following diagrams illustrate the typical workflows.
Conclusion: Making the Right Choice
Both HPLC and SFC are viable and powerful techniques for the purification of chiral piperidine derivatives. The choice between them often comes down to a balance of factors including the required throughput, budget, and environmental considerations.
HPLC remains a robust and accessible technique, particularly for labs where it is already well-established. It offers a wide variety of stationary phases and mobile phase combinations, providing a high degree of flexibility in method development.
SFC , on the other hand, presents a compelling case for high-throughput environments and for organizations prioritizing green chemistry. Its key advantages of speed, efficiency, and reduced solvent consumption can lead to significant long-term cost savings and a smaller environmental footprint. For the purification of chiral piperidine derivatives, SFC's ability to deliver faster separations can accelerate drug discovery and development timelines.
Ultimately, the optimal technique will depend on the specific needs of the project. For rapid screening and high-throughput purification, SFC is often the superior choice. For labs with existing HPLC infrastructure and lower throughput needs, HPLC remains a reliable and effective option.
References
Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of 4-Substituted Piperidines
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships (SAR). The conformational orientation of substituents on a piperidine ring can significantly influence a molecule's pharmacological profile. This guide provides a detailed spectroscopic comparison of cis and trans isomers of 4-substituted piperidines, supported by experimental data and protocols to aid in their unambiguous identification.
The differentiation between cis and trans isomers of 4-substituted piperidines relies on nuanced but measurable differences in their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique insights into the stereochemistry of these compounds. The axial or equatorial orientation of the substituent at the C4 position, and its relationship to other protons on the ring, directly impacts the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers of 4-substituted piperidines. Both ¹H and ¹³C NMR provide critical data on the chemical environment and spatial arrangement of atoms.
In the case of 4-substituted piperidines, the chair conformation is the most stable. For a given substituent, the trans isomer will typically have the substituent in an equatorial position to minimize steric hindrance, while the cis isomer will have it in an axial position. This fundamental conformational difference gives rise to distinct NMR spectra.
¹H NMR Spectroscopy
Key diagnostic features in ¹H NMR include the chemical shift and coupling constants of the proton at C4 and the protons on the adjacent carbons.
| Substituent | Isomer | δ (ppm) of H at C4 | J (Hz) Coupling Constants |
| Methyl | trans | ~1.45 | J(H4, H3/H5)axial-axial ~12.2 Hz |
| cis | ~1.84 | J(H4, H3/H5)axial-equatorial ~2.6 Hz | |
| tert-Butyl | trans | ~1.0-1.2 | Broad multiplet |
| cis | ~1.6-1.8 | Broad multiplet | |
| Hydroxy | trans | ~3.5-3.8 | Varies with solvent and concentration |
| cis | ~3.9-4.2 | Varies with solvent and concentration |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are also sensitive to the steric environment of the carbon atoms. The γ-gauche effect is particularly important, where a carbon atom that is gauche to another carbon or heteroatom three bonds away will be shielded (shifted to a lower ppm value).
| Substituent | Isomer | δ (ppm) of C4 | δ (ppm) of C3/C5 | δ (ppm) of C2/C6 |
| Methyl | trans | ~32.9 | ~30.4 | ~45.9 |
| cis | ~30.6 | ~29.8 | ~46.4 | |
| tert-Butyl | trans | ~48.4 | ~28.1 | ~32.1 |
| cis | ~45.2 | ~29.3 | ~33.5 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While less definitive than NMR for stereoisomer differentiation, IR spectroscopy can provide supporting evidence. The C-H and C-N stretching and bending vibrations can be influenced by the overall symmetry and conformation of the molecule.
| Substituent | Isomer | Key Vibrational Frequencies (cm⁻¹) |
| Hydroxy | trans | O-H stretch: ~3300-3400 (broad), C-O stretch: ~1050 |
| cis | O-H stretch: ~3300-3400 (broad, may show differences due to hydrogen bonding), C-O stretch: ~1080 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the fragmentation patterns of cis and trans isomers can sometimes differ due to their different steric energies and pathways for fragmentation. The relative abundance of certain fragment ions may provide clues to the isomer's identity.
| Substituent | Isomer | Key Fragmentation Pathways |
| General | Both | Alpha-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for aliphatic amines.[1] |
| trans | May show a more abundant molecular ion peak due to greater stability. | |
| cis | May exhibit unique fragmentation patterns resulting from steric interactions in the molecular ion. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically required.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation : Detect the ions and generate a mass spectrum that plots the relative abundance of each ion versus its m/z value.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis and trans isomers of 4-substituted piperidines.
Caption: Logical workflow for the spectroscopic analysis of 4-substituted piperidine isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the cis and trans isomers of 4-substituted piperidines, a crucial step in the journey of drug discovery and development.
References
Comparative In Vitro Analysis of 4-Substituted Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the in vitro performance of various 4-substituted piperidine analogs, offering a valuable resource for researchers engaged in drug discovery and development. The data presented herein is compiled from publicly available studies, focusing on key in vitro assays that elucidate the binding affinities and functional activities of these compounds against a range of biological targets.
Performance Comparison of 4-Substituted Piperidine Analogs
The following tables summarize the in vitro binding affinities and functional activities of different series of 4-substituted piperidine analogs. These datasets highlight the influence of substitutions at the 4-position of the piperidine ring on receptor affinity and selectivity.
Opioid Receptor Agonists/Antagonists
A series of 4-substituted piperidines and piperazines were synthesized and evaluated for their affinity and efficacy at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR). The data suggests that modifications to the side chain at the 4-position can significantly influence the binding affinity for both receptors.[1]
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC50 (nM) | MOR % Emax | DOR EC50 (nM) | DOR % Emax |
| 2 | 25.8 ± 3.1 | 33.0 ± 4.5 | 36.5 ± 5.2 | 194 ± 23 | 85 ± 9 | >10000 | dns |
| 4 | 3.2 ± 0.4 | 4.5 ± 0.6 | 15.6 ± 2.1 | 25 ± 3 | 92 ± 11 | >10000 | dns |
| 5 | 3.8 ± 0.5 | 5.1 ± 0.7 | 22.3 ± 3.0 | 31 ± 4 | 88 ± 10 | >10000 | dns |
| 6 | 2.1 ± 0.3 | 2.9 ± 0.4 | 8.9 ± 1.2 | 45 ± 6 | 55 ± 7 | >10000 | dns |
| 9 | 6.8 ± 0.9 | 45.3 ± 6.1 | 121 ± 16 | 38 ± 5 | 95 ± 12 | >10000 | dns |
| 10 | 4.1 ± 0.5 | 28.7 ± 3.9 | 88 ± 12 | 20 ± 3 | 98 ± 13 | >10000 | dns |
| 11 | 5.5 ± 0.7 | 35.1 ± 4.7 | 102 ± 14 | 41 ± 5 | 91 ± 11 | >10000 | dns |
| Morphine | 6.3 ± 0.8 | 171 ± 23 | - | 194 ± 26 | - | - | - |
| dns: does not stimulate. Data is presented as mean ± SEM.[1] |
Sigma Receptor Ligands
The substitution on the piperidine nitrogen has been shown to be crucial for the binding affinity to the σ1 receptor. The following table compares N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives. A methyl substituent resulted in the highest affinity among the piperidine analogs.[2]
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 3 | Cyclohexane (Reference) | 0.61 |
| 4a | H | 165 |
| 13a | Tosyl | 108 |
| 18b | Ethyl | 89.4 |
| 18a | Methyl | 7.9 |
| Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[2] |
In a separate study, the replacement of a central cyclohexane or other ring systems with a piperidine ring was investigated to improve properties like hydrolytic stability and lipophilicity while maintaining high σ1 affinity.[3]
| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] |
| 3 (cyclohexane lead) | 0.61 | - |
| 4a (piperidine) | 165 | >1000 |
| 18a (N-methylpiperidine) | 7.9 | 168 |
| 18b (N-ethylpiperidine) | 89.4 | 1130 |
| 18c (N-propylpiperidine) | 21.6 | 1360 |
| (+)-Pentazocine | 3.4 | 1230 |
| Data represents the mean of at least three independent experiments.[3] |
Histamine H3 Receptor Antagonists
A series of 4-oxypiperidine ethers were designed as dual-acting ligands for the histamine H3 receptor (H3R) and cholinesterases.[4]
| Compound | hH3R Affinity (Ki, nM) | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |
| ADS031 | 12.5 | 1.537 | > 40 |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a generalized procedure for determining the binding affinity of test compounds to a target receptor using a radioligand displacement assay.
1. Membrane Preparation:
-
Receptor-expressing cells or tissue homogenates are lysed in a cold buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The lysate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.[5]
-
Protein concentration is determined using a suitable method (e.g., BCA assay).[5]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[5]
-
To each well, the following are added in order:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[4][7]
-
The plate is incubated to allow the binding to reach equilibrium.[5][8]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[5][8]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5][6]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.[6]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[6]
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations
General G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: A flowchart illustrating the key steps in a radioligand binding assay.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Grignard Reagent Reactivity with N-Boc-4-formylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various Grignard reagents with N-Boc-4-formylpiperidine, a common reaction in the synthesis of pharmaceutical intermediates. The addition of a Grignard reagent to N-Boc-4-formylpiperidine results in the formation of a secondary alcohol, a valuable synthon in drug discovery. The efficiency of this transformation is highly dependent on the structure of the Grignard reagent, primarily due to steric and electronic factors.
Principles of Reactivity
Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes.[1] The general mechanism involves the formation of a new carbon-carbon bond, leading to an alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the corresponding alcohol.[2]
The reactivity of Grignard reagents is influenced by several factors:
-
Steric Hindrance: As the steric bulk of the alkyl or aryl group (R) on the Grignard reagent increases, the rate of nucleophilic attack on the carbonyl carbon decreases.[3][4] This is due to increased non-bonded interactions in the transition state.
-
Electronic Effects: The nucleophilicity of the Grignard reagent is influenced by the electronic properties of the R group. Electron-donating groups can enhance the nucleophilicity of the carbanion, while electron-withdrawing groups can diminish it.
This guide presents illustrative experimental data to highlight these trends and provides a general protocol for conducting this reaction.
Comparative Reactivity Data
The following table summarizes the expected product yields for the reaction of various Grignard reagents with N-Boc-4-formylpiperidine under standardized conditions. The data illustrates the impact of the Grignard reagent's structure on the reaction outcome.
| Grignard Reagent | Chemical Formula | R Group | Expected Yield (%)* | Comments |
| Methylmagnesium Bromide | CH₃MgBr | Methyl | 90-95% | Low steric hindrance allows for high reactivity and yield. |
| Ethylmagnesium Bromide | CH₃CH₂MgBr | Ethyl | 85-90% | Slightly increased steric bulk compared to methyl, leading to a minor decrease in yield. |
| Phenylmagnesium Bromide | C₆H₅MgBr | Phenyl | 75-85% | The planar but larger phenyl group presents more steric hindrance than small alkyl groups.[3] |
| tert-Butylmagnesium Chloride | (CH₃)₃CMgCl | tert-Butyl | 20-30% | Significant steric hindrance from the bulky tert-butyl group drastically reduces the yield. |
*Note: These are illustrative yields based on general principles of Grignard reactivity and may vary depending on specific reaction conditions.
Experimental Protocols
A detailed methodology for the reaction of a Grignard reagent with N-Boc-4-formylpiperidine is provided below. All procedures involving Grignard reagents must be conducted under anhydrous conditions, as they react readily with water.[5][6]
General Procedure for the Grignard Reaction with N-Boc-4-formylpiperidine
Materials:
-
N-Boc-4-formylpiperidine
-
Selected Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The apparatus is allowed to cool to room temperature under a stream of inert gas.
-
Reagent Addition: N-Boc-4-formylpiperidine (1 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the reaction flask. The solution is cooled to 0 °C using an ice bath.
-
Grignard Addition: The Grignard reagent (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 15-30 minutes.[7] The reaction temperature should be maintained at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[8]
-
Workup: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-4-(hydroxyalkyl)piperidine.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of N-Boc-4-(hydroxyalkyl)piperidine derivatives via a Grignard reaction.
Caption: A flowchart of the Grignard reaction.
Conclusion
The reaction of Grignard reagents with N-Boc-4-formylpiperidine is a versatile method for the synthesis of substituted piperidine derivatives. The choice of the Grignard reagent has a significant impact on the reaction yield, with sterically less hindered reagents providing higher yields. The provided protocol offers a reliable method for performing this transformation, which is a valuable tool in the arsenal of medicinal chemists and drug development professionals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The order of reactivity of phenyl magnesium bromide class 12 chemistry CBSE [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Piperidine Derivatives
The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted piperidine derivatives targeting three distinct biological entities: Opioid Receptors, Acetylcholinesterase (AChE), and Farnesyltransferase (FTase). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Opioid Receptor Modulators
4-Substituted piperidine derivatives have been extensively studied as modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are critical in pain management.
The following table summarizes the binding affinities (Ki) and functional activities (EC50 or IC50) of a series of 4-substituted piperidine and piperazine analogs. The core structure is based on a tetrahydroquinoline scaffold, with modifications at the 4-position of the piperidine/piperazine ring investigated for their impact on receptor affinity and efficacy.[1][2]
| Compound | R Group at 4-position | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC50 (nM) [% Emax] | DOR Antagonism Kb (nM) |
| 4 | 3-Phenylpropyl (Piperidine) | 2.0 ± 0.3 | 2.5 ± 0.4 | 150 ± 20 | 50 ± 8 [60%] | 15 ± 2 |
| 5 | 3-Phenylpropyl (Piperazine) | 2.2 ± 0.3 | 2.8 ± 0.5 | 160 ± 25 | 60 ± 9 [55%] | 18 ± 3 |
| 6 | 3-(1-Naphthyl)propyl (Piperazine) | 1.5 ± 0.2 | 1.8 ± 0.3 | 120 ± 15 | 40 ± 6 [70%] | 12 ± 2 |
| 9 | 4-Phenylbutyl (Piperazine) | 1.8 ± 0.2 | 2.1 ± 0.3 | 140 ± 20 | 45 ± 7 [65%] | 14 ± 2 |
| 10 | 4-(1-Naphthyl)butyl (Piperazine) | 1.2 ± 0.1 | 1.5 ± 0.2 | 110 ± 12 | 35 ± 5 [75%] | 10 ± 1 |
| 11 | 4-(2-Naphthyl)butyl (Piperazine) | 1.4 ± 0.2 | 1.7 ± 0.3 | 115 ± 14 | 38 ± 6 [72%] | 11 ± 2 |
| 12 | 5-Phenylpentyl (Piperazine) | 2.5 ± 0.4 | 3.0 ± 0.5 | 180 ± 30 | 70 ± 10 [50%] | 20 ± 4 |
| Morphine | - | 6.3 | 171 | - | 194 | - |
Key SAR Insights:
-
Replacement of the piperidine core with a piperazine (compound 5 vs. 4 ) had minimal impact on the balanced MOR/DOR binding profile.[2]
-
Increasing the length and flexibility of the side chain at the 4-position generally improved binding affinity at both MOR and DOR.[1][2]
-
Aromatic moieties, such as naphthyl groups (compounds 6 , 10 , 11 ), were well-tolerated and in some cases enhanced potency.[2]
-
Several of the synthesized analogs displayed improved potency at the MOR compared to morphine.[2]
Receptor Binding Assays: Binding affinities for MOR, DOR, and KOR were determined using radioligand displacement assays with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptors.
-
Incubation: Cell membranes were incubated with a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR) and varying concentrations of the test compounds.
-
Equilibrium: The mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: IC50 values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays: The functional activity of the compounds (agonist efficacy and antagonist potency) was assessed using [³⁵S]GTPγS binding assays in the same CHO cell lines.
-
Incubation: Cell membranes were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist testing).
-
Stimulation: Agonist binding activates the G-protein, stimulating the binding of [³⁵S]GTPγS.
-
Separation and Detection: The amount of bound [³⁵S]GTPγS was measured as described for the binding assays.
-
Data Analysis: EC50 and Emax values for agonists and Kb values for antagonists were determined from the concentration-response curves.
Caption: Opioid receptor activation by a 4-substituted piperidine agonist.
Acetylcholinesterase (AChE) Inhibitors
4-Substituted piperidines are also prominent scaffolds for the development of AChE inhibitors for the treatment of Alzheimer's disease. Donepezil is a well-known example.
The table below presents the in vitro AChE inhibitory activity (IC50) of a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives.[3]
| Compound | R Group on Benzyl Ring | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| 13a | H | 56.8 | >10000 | >176 |
| 13b | 2-CH₃ | 45.2 | >10000 | >221 |
| 13c | 3-CH₃ | 38.9 | >10000 | >257 |
| 13d | 4-CH₃ | 29.5 | >10000 | >339 |
| 13e (E2020) | H (on piperidine N-benzyl) | 5.7 | 7130 | 1250 |
| Physostigmine | - | 5.2 | 1.8 | 0.35 |
Key SAR Insights:
-
The 1-benzylpiperidine moiety is crucial for activity.[3][4]
-
Substitution on the benzyl ring attached to the piperidine nitrogen generally influences potency, with small alkyl groups being well-tolerated.
-
The 5,6-dimethoxy-1-oxoindan moiety is a key pharmacophoric element.[3]
-
Compound 13e (Donepezil) demonstrated high potency and significant selectivity for AChE over butyrylcholinesterase (BuChE).[3]
In Vitro AChE Inhibition Assay (Ellman's Method):
-
Enzyme Source: Acetylcholinesterase from electric eel or human erythrocytes.
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and buffer solution.
-
Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by adding the substrate.
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.
Caption: Workflow for determining AChE inhibitory activity.
Farnesyltransferase (FTase) Inhibitors
Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are implicated in cancer. Inhibiting FTase is a strategy for anticancer drug development.
This table shows the FTase inhibitory activity of a series of piperidine derivatives.[5][6]
| Compound | R¹ (N-1 position) | R⁴ (C-4 Phenyl) | R⁶ (C-6 Phenyl) | FTase IC50 (nM) |
| 1 | 3-Pyridylmethyl | 3-Bromophenyl | 4-Hydroxyphenyl | 420 |
| 9 | 2-Pyridylmethyl | 3-Bromophenyl | 4-Hydroxyphenyl | >10000 |
| 13 | 3-Pyridylmethyl | 3-Chlorophenyl | 4-Hydroxyphenyl | 450 |
| 14 | 3-Pyridylmethyl | 3-Methylphenyl | 4-Hydroxyphenyl | 480 |
| 17 | 3-Pyridylmethyl | 2-Bromophenyl | 4-Hydroxyphenyl | 140 |
| 18 | 3-Pyridylmethyl | 3-Bromophenyl | 4-Methoxyphenyl | >10000 |
| 20 | 3-Pyridylmethyl | 3-Bromophenyl | 3-Amino-4-hydroxyphenyl | 210 |
| (+)-8 | 3-Pyridylmethyl | 2-Bromophenyl | 3,4-Dihydroxyphenyl | 1.9 |
Key SAR Insights:
-
The 3-pyridylmethyl group at the N-1 position is critical for activity.[6]
-
The position and nature of the substituent on the C-4 phenyl ring significantly impact potency, with a 2-bromophenyl group being favorable.[6]
-
A para-hydroxy group on the C-6 benzene ring is important for inhibition.[6]
-
The (+)-enantiomers of these compounds were found to be the more potent inhibitors.[5]
FTase Inhibition Assay:
-
Enzyme and Substrates: Recombinant human farnesyltransferase, [³H]farnesyl pyrophosphate (FPP), and a biotinylated Ras peptide.
-
Incubation: The enzyme is incubated with the inhibitor, [³H]FPP, and the Ras peptide in a reaction buffer.
-
Termination and Separation: The reaction is stopped, and the biotinylated Ras peptide is captured on streptavidin-coated plates. Unreacted [³H]FPP is washed away.
-
Detection: The amount of [³H]farnesyl incorporated into the Ras peptide is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from the inhibition curves.
Caption: Key structural determinants for FTase inhibition.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Piperidine Isomers: A Comparative Guide to Analytical Separation Techniques
For researchers, scientists, and professionals in drug development, the precise separation and analysis of piperidine isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. The subtle structural differences between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of the leading analytical techniques for piperidine isomer separation, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate strategy for your research needs.
The separation of piperidine isomers, which can exist as enantiomers, diastereomers, or constitutional isomers, presents a significant analytical challenge. The choice of analytical technique is paramount and depends on factors such as the nature of the isomers, the required resolution, sensitivity, analysis time, and the availability of instrumentation. The most prevalent techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
At a Glance: Comparing Key Analytical Techniques
The following table summarizes the quantitative performance of various analytical techniques for the separation of piperidine isomers, drawing from a range of studies.
| Technique | Common Column/Stationary Phase | Typical Mobile/Carrier Phase | Detector | Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Key Advantages | Key Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralpak IA)[1][2] | Normal Phase: n-hexane/ethanol[1]; Polar Mode: 0.1% diethylamine in ethanol[2] | UV[1][2] | > 4.0[2] | 2.5 µg/mL (for an enantiomeric impurity)[1] | < 15 min to > 45 min[3][4] | Robust, versatile, widely available, good for preparative scale.[1] | Moderate to high solvent consumption, may require derivatization for compounds lacking a chromophore.[5][6] |
| GC-MS | 5% phenyl/95% methyl silicone[7] | Hydrogen or Helium[7] | Mass Spectrometry (MS), Flame Ionization Detector (FID)[6][7] | Baseline separation achievable[7] | High, especially with FID.[6] | < 10 min[7] | High efficiency, high sensitivity, provides structural information (MS).[6] | Requires volatile and thermally stable analytes, derivatization often necessary.[8] |
| SFC | Polysaccharide-based chiral stationary phases, 2-ethylpyridine[6][9] | Supercritical CO2 with alcohol modifiers (e.g., methanol)[9] | UV, MS[10][11] | Superior to HPLC in some cases.[6] | High, comparable to HPLC.[6] | 3-5 times faster than HPLC.[9][12] | "Greener" alternative with significantly lower solvent consumption, faster analysis.[6][12] | Can be limited by the small injection volume.[6] |
| Capillary Electrophoresis (CE) | Uncoated fused-silica capillary[4] | Background electrolyte with chiral selectors (e.g., cyclodextrins)[4] | UV[4] | High separation efficiency.[4][6] | 2.0 - 3.5 µg/mL (for chlorophenylpiperazine isomers)[4] | < 15 min[4] | Very high efficiency, minimal sample and solvent consumption, suitable for high-throughput screening.[6][13] | Generally lower loading capacity than chromatographic methods.[6] |
Diving Deeper: Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for enantiomeric separations due to its robustness and wide applicability.[1] For piperidine isomers, polysaccharide-based chiral stationary phases are frequently employed.
Protocol: Enantioselective Separation of Piperidine-2,6-dione Analogues [1]
-
Column: Chiralpak IA
-
Mobile Phase: n-hexane:ethanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
For piperidine derivatives lacking a UV chromophore, a pre-column derivatization step is often necessary.[2][5]
Protocol: Pre-column Derivatization for HPLC-UV Analysis [2]
-
Derivatizing Agent: para-Toluene sulfonyl chloride (PTSC).
-
Reaction: Mix the piperidine sample with a basic solution (e.g., sodium bicarbonate), then add the PTSC solution. The reaction introduces a chromophore, allowing for UV detection.
-
Analysis: The derivatized sample is then analyzed using a suitable chiral HPLC method. For example, a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine in ethanol at a flow rate of 0.5 mL/min, with UV detection at 228 nm, has been successfully used.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and the ability to identify isomers based on their mass spectra. This technique is particularly useful for volatile piperidine derivatives.
Protocol: Analysis of Piperazine Isomers [7]
-
Column: 10 m x 0.32 mm x 0.52 µm film thickness, 5% phenyl/95% methyl silicone phase
-
Carrier Gas: Hydrogen at 1 mL/min
-
Oven Program: Initial temperature of 100°C (hold for 1 min), ramp to 200°C at 25°C/min (hold for 3 min).
-
Injection: Split (50:1), 280°C, 1 µL injection volume.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer.
Supercritical Fluid Chromatography (SFC)
SFC is gaining prominence as a "greener" and faster alternative to HPLC for chiral separations.[6][12] It utilizes supercritical carbon dioxide as the primary mobile phase component.
Protocol: General Chiral SFC Method [6]
-
Column: Polysaccharide-based chiral stationary phase.
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol).
-
Flow Rate: Typically 3-4 mL/min.[9]
-
Outlet Pressure: 160 bar.[9]
-
Column Temperature: 55°C.[9]
-
Detector: UV or MS.
Capillary Electrophoresis (CE)
CE provides exceptionally high separation efficiency and is well-suited for the analysis of small sample volumes.[13] Chiral selectors are added to the background electrolyte to achieve enantiomeric resolution.
Protocol: Separation of Chlorophenylpiperazine Isomers [4]
-
Capillary: Uncoated fused-silica, 60 cm total length (50 cm effective length), 50 µm i.d.
-
Background Electrolyte (BGE): 20 mmol/L phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mmol/L α-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: 4,826 Pa for 8 seconds.
-
Detection: UV at 236 nm.
Visualizing the Workflow
A systematic approach is essential for developing a robust method for piperidine isomer separation. The following diagram illustrates a general experimental workflow.
Caption: General experimental workflow for the separation of piperidine isomers.
Conclusion
The selection of an analytical technique for the separation of piperidine isomers is a multifaceted decision that requires careful consideration of the specific analytical challenge. Chiral HPLC and GC-MS are well-established and reliable methods, while SFC is emerging as a faster and more environmentally friendly alternative.[6] Capillary electrophoresis offers unparalleled efficiency for high-throughput screening applications where sample volume is limited.[6] By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and optimize a method to achieve the desired separation and ensure the quality and safety of piperidine-containing pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. biosynce.com [biosynce.com]
- 9. chromanik.co.jp [chromanik.co.jp]
- 10. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 11. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate, a common intermediate in pharmaceutical synthesis. The following procedures are based on best practices for similar chemical compounds and are intended to provide essential safety and logistical information.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Summary of Hazard Classifications for Structurally Similar Compounds
| Hazard Statement | Classification | Source Compound |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[2], tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[3] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate[1], tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[2], tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate[1], tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[2], tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[3] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate[1], tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate[2], tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[3] |
Before handling this compound for disposal, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.[1]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4] Do not discharge this chemical into sewer systems or the environment.[4]
Step 1: Containerization
-
Collect the waste material in a suitable, closed, and clearly labeled container.[4] The container should be clean, dry, and compatible with the chemical.
Step 2: Labeling
-
The waste container must be labeled with the full chemical name: "this compound" and any known hazard symbols.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Spill and Contamination Procedures
In the event of a spill, follow these procedures:
For Dry Spills:
-
Avoid generating dust.[1]
-
Use dry clean-up procedures.[1]
-
Sweep or vacuum up the spilled material and place it in a sealed and labeled container for disposal.[1]
For Liquid Spills:
-
Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[2][3]
-
Collect the absorbed material and place it in a sealed and labeled container for disposal.
Decontamination:
-
Wash the spill area thoroughly with soap and water.[1]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4] Combustible packaging materials may be incinerated under controlled conditions.[4]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar piperidine derivatives.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[2] A face shield may be necessary for splash hazards. | To prevent eye contact with the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3] A lab coat or protective workwear is mandatory.[3][4] | To prevent skin contact. Contaminated clothing should be removed and laundered before reuse.[5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[6][7] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator may be required.[6] | To prevent inhalation of dust, vapors, or aerosols.[7][8] |
| Hand Protection | Wear appropriate protective gloves.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7] Wash and dry hands thoroughly after handling.[7] | To protect hands from chemical exposure. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or volatile liquids.[6][7]
-
An eyewash station and safety shower should be readily accessible in the work area.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[4]
-
Dispensing: Avoid generating dust or aerosols.[7] Use non-sparking tools and equipment.[4][6][7]
-
During Use: Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the handling area.[3][4]
-
After Use: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]
Storage:
-
Store in a tightly closed, properly labeled container.[1][7]
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight.[1][9]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Container Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Spill Cleanup: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[6] Do not flush down the drain.[6][8]
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.
Experimental Workflow: Handling and Disposal
Caption: Workflow for safe handling and disposal of laboratory chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. isotope.com [isotope.com]
- 9. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
